4-(AMINOMETHYL)PIPERIDIN-2-ONE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUPYKXVPAKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305320 | |
| Record name | 4-(Aminomethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-77-0 | |
| Record name | 4-(Aminomethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Elucidation of the Structure of 4-(Aminomethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-(aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key chemical identifiers, predicted properties, and a detailed (though currently unavailable in direct experimental form) roadmap for its structural characterization through spectroscopic methods. Furthermore, it delves into a potential synthetic pathway and explores the biological relevance of its derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Chemical Identity and Properties
This compound is a derivative of piperidine featuring both an aminomethyl substituent at the 4-position and a carbonyl group at the 2-position, rendering it a lactam.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| Canonical SMILES | C1C(CN)CC(=O)NC1 | PubChem |
| InChIKey | BSSUPYKXVPAKLX-UHFFFAOYSA-N | PubChem |
| CAS Number | 1234615-77-0 | ChemicalBook[1] |
| Predicted XlogP3 | -1.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Spectroscopic Data for Structure Elucidation (Projected)
¹H NMR Spectroscopy (Projected)
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the aminomethyl group, and the amide proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-NH₂ (aminomethyl) | ~2.7 - 2.9 | d | 2H |
| H-3 (axial & equatorial) | ~2.2 - 2.5 | m | 2H |
| H-4 | ~1.8 - 2.0 | m | 1H |
| H-5 (axial & equatorial) | ~1.6 - 1.9 | m | 2H |
| H-6 (axial & equatorial) | ~3.1 - 3.4 | m | 2H |
| -NH- (amide) | ~7.5 - 8.5 | br s | 1H |
| -NH₂ (amine) | ~1.5 - 2.5 (variable) | br s | 2H |
¹³C NMR Spectroscopy (Projected)
The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbon, the four methylene carbons of the piperidine ring, the methine carbon at the 4-position, and the aminomethyl carbon.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide carbonyl) | ~170 - 175 |
| -CH₂-NH₂ (aminomethyl) | ~45 - 50 |
| C-3 | ~30 - 35 |
| C-4 | ~35 - 40 |
| C-5 | ~25 - 30 |
| C-6 | ~40 - 45 |
Infrared (IR) Spectroscopy (Projected)
The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3200 - 3400 | Medium |
| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O stretch (amide) | 1640 - 1680 | Strong |
| N-H bend (amine) | 1590 - 1650 | Medium |
Mass Spectrometry (Projected)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M]+• | 128.10 |
| [M+H]+ | 129.10 |
Synthesis Pathway
Below is a generalized workflow for such a synthesis:
Caption: A potential synthetic workflow for this compound.
Biological Activity and Signaling Pathway of Derivatives
While the specific biological activity of this compound is not extensively documented, derivatives of this scaffold have been investigated as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Inhibition of DPP-IV leads to increased levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.
The signaling pathway initiated by DPP-IV inhibition can be visualized as follows:
References
An In-depth Technical Guide to 4-(aminomethyl)piperidin-2-one (CAS Number: 1234616-57-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidin-2-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its N-methylated analog and related piperidine derivatives to offer insights into its physicochemical properties, potential synthesis, and prospective biological activities.
Physicochemical Properties
Quantitative data for the closely related N-methylated analog, 4-(aminomethyl)-1-methyl-piperidin-2-one, is summarized below. These properties are expected to be similar for the parent compound.
| Property | Value | Source |
| CAS Number | 1234616-57-9 | [1][2] |
| Molecular Formula | C7H14N2O | [1] |
| Molecular Weight | 142.199 g/mol | [1] |
| Appearance | Solid or liquid | [2] |
| Purity | ≥96% | [2] |
| Storage | Sealed in an air-resistant place | [2] |
Proposed Synthesis
Experimental Protocol: Hypothetical Reductive Amination
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
N-protected-2-oxo-piperidine-4-carbaldehyde
-
Ammonia (or an ammonia source)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture (for chromatography)
Procedure:
-
Imine Formation: Dissolve N-protected-2-oxo-piperidine-4-carbaldehyde (1 equivalent) in a mixture of DCM and MeOH. Add a solution of ammonia in methanol (2-3 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the N-protected this compound.
-
Deprotection: Depending on the N-protecting group used, a final deprotection step will be required to yield the target compound, this compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological and Pharmacological Relevance
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[4] Derivatives of piperidine have demonstrated a wide range of biological activities. While the specific biological profile of this compound has not been publicly detailed, its structural motifs suggest potential for interaction with various biological targets.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are known to interact with targets in the CNS. For instance, certain aminoethyl-substituted piperidines act as σ1 receptor ligands, which are implicated in neurodegenerative diseases and psychiatric disorders.[5]
-
Antimicrobial Activity: The piperidine nucleus is a core component of several antifungal agents.[3][6] Research into novel piperidin-4-one derivatives has revealed promising antibacterial and antifungal properties.[6][7]
-
Enzyme Inhibition: The aminomethylpiperidine moiety is a versatile building block for the synthesis of enzyme inhibitors. It has been incorporated into molecules targeting protein kinases, which are crucial in cancer and autoimmune disease research.[4]
-
Metabolic Disorders: Some piperine derivatives, which contain a piperidine ring, have been investigated as potential peroxisome proliferator-activated receptor γ (PPARγ) agonists, a target for anti-diabetic drugs.[8]
The aminomethyl group of this compound provides a key functional handle for derivatization, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Caption: Potential interaction of a derivative with a generic signaling pathway.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity. Its structural features, particularly the piperidine core and the reactive aminomethyl group, make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity profile. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related piperidine scaffolds in drug discovery and development.
References
- 1. 4-(aminomethyl)-1-methylpiperidin-2-one price & availability - MOLBASE [molbase.com]
- 2. 4-(Aminomethyl)-1-methyl-piperidin-2-one 1234616-57-9, CasNo.1234616-57-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)piperidin-2-one Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(aminomethyl)piperidin-2-one, a valuable building block in medicinal chemistry. The following sections detail the primary synthetic strategies, starting materials, and experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidin-2-one (a cyclic gamma-lactam) core with an aminomethyl substituent at the 4-position, allows for diverse functionalization and interaction with biological targets. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the construction of the piperidin-2-one ring followed by the introduction or modification of the C4-substituent, or a convergent approach where the C4-substituent is incorporated during the ring formation.
Primary Synthetic Strategy: Michael Addition and Cyclization followed by Nitrile Reduction
A robust and frequently employed method for the synthesis of this compound involves a multi-step sequence starting from readily available reagents. This strategy hinges on the formation of a 4-cyanopiperidin-2-one intermediate via a Michael addition and subsequent cyclization, followed by the reduction of the nitrile to the primary amine.
Logical Workflow for the Primary Synthetic Strategy
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate
This step involves the Michael addition of ethyl 2-cyanoacetate to N-benzylacrylamide, followed by an intramolecular Dieckmann condensation to form the piperidin-2-one ring.
Materials:
-
Ethyl 2-cyanoacetate
-
N-Benzylacrylamide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl 2-cyanoacetate is added dropwise to the sodium ethoxide solution at room temperature.
-
A solution of N-benzylacrylamide in toluene is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the Michael addition and subsequent cyclization.
-
After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvents are removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Step 2: Decarboxylation to 4-(Cyanomethyl)-1-benzylpiperidin-2-one
The carboxylate group at the 3-position is removed through hydrolysis and decarboxylation.
Materials:
-
4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate
-
Aqueous acid (e.g., hydrochloric acid or sulfuric acid)
Procedure:
-
The crude product from Step 1 is dissolved in an aqueous acidic solution.
-
The mixture is heated to reflux for several hours to effect hydrolysis of the ester and subsequent decarboxylation.
-
The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated.
-
The resulting 4-(cyanomethyl)-1-benzylpiperidin-2-one can be purified by chromatography or recrystallization.
Step 3: Catalytic Hydrogenation to 4-(Aminomethyl)-1-benzylpiperidin-2-one
The nitrile group is reduced to a primary amine using catalytic hydrogenation.
Materials:
-
4-(Cyanomethyl)-1-benzylpiperidin-2-one
-
Catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂))
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen gas (H₂)
Procedure:
-
The 4-(cyanomethyl)-1-benzylpiperidin-2-one is dissolved in a suitable solvent in a high-pressure hydrogenation vessel.
-
The catalyst is carefully added to the solution.
-
The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas.
-
The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-(aminomethyl)-1-benzylpiperidin-2-one.
Step 4: Deprotection to this compound
The N-benzyl protecting group is removed to yield the final product.
Materials:
-
4-(Aminomethyl)-1-benzylpiperidin-2-one
-
Catalyst (e.g., Palladium on carbon)
-
Hydrogen source (e.g., Hydrogen gas or Ammonium formate)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
The N-benzylated product is dissolved in a suitable solvent.
-
Palladium on carbon is added to the solution.
-
The mixture is subjected to hydrogenolysis, either by pressurizing with hydrogen gas or by adding a hydrogen donor like ammonium formate and heating.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed in vacuo to afford this compound.
Alternative Synthetic Routes
Route 2: From 4-(Chloromethyl)piperidin-2-one via Azide Displacement and Reduction
This pathway involves the synthesis of a 4-(chloromethyl)piperidin-2-one intermediate, followed by conversion to an azide and subsequent reduction.
Logical Workflow for the Azide Displacement Route
Caption: Synthesis via azide displacement and reduction.
Experimental Protocol for Azide Route
A detailed protocol for the synthesis of the starting 4-(hydroxymethyl)piperidin-2-one would first be required, which can be prepared from commercially available starting materials.
-
Chlorination: The 4-(hydroxymethyl)piperidin-2-one is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-(chloromethyl)piperidin-2-one.
-
Azide Formation: The resulting chloro-derivative is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as DMF to afford 4-(azidomethyl)piperidin-2-one.
-
Reduction: The azide is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis (Staudinger reaction).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key transformations in the primary synthetic route. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Michael Addition & Cyclization | Ethyl 2-cyanoacetate, N-Benzylacrylamide | NaOEt | Ethanol/Toluene | Reflux | 4-8 | 60-75 |
| Decarboxylation | 4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate | HCl (aq) | Water | Reflux | 2-4 | 80-90 |
| Nitrile Reduction (Hydrogenation) | 4-(Cyanomethyl)-1-benzylpiperidin-2-one | H₂, Raney Ni | Methanol | 25-50 | 4-12 | 85-95 |
| N-Benzyl Deprotection | 4-(Aminomethyl)-1-benzylpiperidin-2-one | H₂, Pd/C | Methanol | 25 | 2-6 | >95 |
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step sequence involving the construction of the piperidin-2-one ring via a Michael addition/cyclization reaction, followed by functional group manipulations at the 4-position. The most common and reliable route utilizes a nitrile intermediate which is subsequently reduced to the desired primary amine. Alternative strategies, such as those proceeding through an azide intermediate, also provide viable pathways. The choice of a specific route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development.
An In-Depth Technical Guide to 4-(Aminomethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, including its IUPAC name and known synonyms, to ensure accurate identification and communication in research and development settings.
Chemical Identity
Correctly identifying a chemical compound is fundamental for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous nomenclature.
The IUPAC name for the compound is This compound .
Synonyms and Identifiers:
In scientific literature and commercial databases, a single compound can be referred to by various names and identifiers. A comprehensive list of synonyms is crucial for effective literature searches and procurement.
| Type | Identifier |
| IUPAC Name | This compound |
| Synonym | 4-aminomethyl-2-piperidone |
| CAS Number | 87434-83-1 |
The Multifaceted Biological Activities of Piperidinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions have led to the development of a vast library of derivatives with a wide spectrum of biological activities. These compounds have shown significant promise in several therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of piperidinone derivatives, with a focus on their quantitative data, experimental methodologies, and underlying mechanisms of action through key signaling pathways.
Anticancer Activity
Piperidinone derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Anticancer Data
The anticancer efficacy of various piperidinone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Monoketone Curcumin Analogs | |||
| EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one) | Lung, Breast, Ovarian, Cervical Cancer | ~1.3 (for NF-κB translocation inhibition) | [1] |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB-dependent cancer cells | ~5 (for NF-κB DNA binding inhibition) | [2] |
| MDM2-p53 Interaction Inhibitors | |||
| Piperidinone-pyridine inhibitor 6 | Biochemical Assay | 0.010 | [3] |
| Isopropyl derivative 11 | Biochemical Assay | 0.002 | [3] |
| Isopropyl derivative 11 | Cellular EdU Assay | 0.29 | [3] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | |||
| Compound II | H929 (Multiple Myeloma) | < 5 | [4] |
| Compound IV | H929 (Multiple Myeloma) | < 5 | [4] |
| Other Piperidinone Derivatives | |||
| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver Cancer) | Not explicitly stated, but effective | [5] |
| Piperidone compounds P3, P4, P5 | Various Leukemia cell lines | 1.52 - 2.26 | [6] |
Key Signaling Pathways in Anticancer Activity
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Several piperidinone derivatives, particularly curcumin analogs like EF24 and EF31, have been shown to inhibit this pathway.[1][2] They can directly target and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[7] This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[7]
Caption: Inhibition of the NF-κB signaling pathway by piperidinone derivatives.
2. p53 Signaling Pathway:
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, p53 is either mutated or its function is suppressed by its negative regulator, MDM2. Piperidinone-based inhibitors have been developed to disrupt the MDM2-p53 interaction, thereby reactivating p53.[3][8] This leads to the transcriptional activation of p53 target genes, such as p21 (cell cycle arrest) and Bax (pro-apoptotic), ultimately promoting cancer cell death.
Caption: Reactivation of the p53 pathway by MDM2-p53 interaction inhibitors.
Antimicrobial Activity
Piperidinone derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones & Thiosemicarbazones | [9] | ||
| Compound 1a | Staphylococcus aureus | 12.5 | [9] |
| Compound 1a | Escherichia coli | 25 | [9] |
| Compound 1b | Staphylococcus aureus | 6.25 | [9] |
| Compound 1b | Escherichia coli | 12.5 | [9] |
| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids | |||
| Compound 1 | Streptococcus salivarius | 250 | |
| Compound 10 | Streptococcus mutans | 500 | |
| Compound 13 | Streptococcus sanguinis | 250 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Piperidinone derivatives, particularly those structurally related to curcumin, have shown potent anti-inflammatory properties.
Quantitative Anti-inflammatory Data
| Compound Class/Name | Assay | IC50 (µM) | Reference |
| EF31 | NF-κB DNA binding inhibition (LPS-induced) | ~5 | [2] |
| EF24 | NF-κB DNA binding inhibition (LPS-induced) | ~35 | [2] |
| EF31 | IκB kinase β inhibition | ~1.92 | [2] |
| EF24 | IκB kinase β inhibition | ~131 | [2] |
The primary mechanism for the anti-inflammatory effects of many piperidinone derivatives is the inhibition of the NF-κB signaling pathway, as detailed in the anticancer section. By suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, these compounds can effectively dampen the inflammatory response.[10]
Neuroprotective Activity
Emerging research suggests that piperidinone derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit β-amyloid aggregation, reduce neuroinflammation, and combat oxidative stress.
Quantitative Neuroprotective Data
| Compound Class/Name | Activity | EC50/Inhibition | Reference |
| 2-Piperidone derivative 7q | Aβ(1-42) self-aggregation inhibition | 59.11% at 20 µM | [11] |
| Arylpiperazine derivatives | Cytotoxicity in SH-SY5Y cells | 20-50 µM | [12] |
| (4-ethyl-piperaz-1-yl)-phenylmethanone | Neuroprotection against Aβ1-42 | Strong neuroprotective properties | [13] |
Key Signaling Pathways in Neuroprotection
1. JAK/STAT Signaling Pathway:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and has been implicated in neuroinflammation. Some piperine derivatives have been shown to inhibit this pathway, potentially by reducing the phosphorylation of JAK2 and STAT3, thereby mitigating the inflammatory cascade in the brain.[14]
Caption: Inhibition of the JAK/STAT signaling pathway by piperidinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of piperidinone derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Piperidinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][3]
Antimicrobial Susceptibility Testing (Disk Diffusion and Broth Microdilution)
Disk Diffusion Assay:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly swab the inoculum onto a Mueller-Hinton agar plate.
-
Disk Application: Place paper disks impregnated with the piperidinone derivative onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disk.[9][15][16]
Broth Microdilution for MIC Determination:
-
Serial Dilutions: Prepare two-fold serial dilutions of the piperidinone derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[8][17][18]
Conclusion
Piperidinone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration highlights their potential for further development as therapeutic agents. The ability to readily modify the piperidinone scaffold allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their mechanisms of action in greater detail to identify novel therapeutic targets and strategies. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development based on the piperidinone core structure.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. scispace.com [scispace.com]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. asm.org [asm.org]
- 13. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Spectroscopic Profile of 4-(aminomethyl)piperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 4-(aminomethyl)piperidin-2-one. Due to a notable lack of experimentally derived spectroscopic information for this specific molecule in publicly accessible databases, this document presents predicted mass spectrometry data. To offer a valuable comparative reference, experimental spectroscopic data for the closely related parent compound, piperidin-2-one, is also included. Furthermore, generalized experimental protocols for acquiring spectroscopic data on piperidinone derivatives are outlined based on established methodologies in the field.
Spectroscopic Data of this compound
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound (Molecular Formula: C₆H₁₂N₂O; Monoisotopic Mass: 128.09496 Da) suggests the following mass-to-charge ratios (m/z) for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.10224 |
| [M+Na]⁺ | 151.08418 |
| [M-H]⁻ | 127.08768 |
| [M+NH₄]⁺ | 146.12878 |
| [M+K]⁺ | 167.05812 |
| [M+H-H₂O]⁺ | 111.09222 |
Spectroscopic Data of Piperidin-2-one (Reference Compound)
To provide context for the anticipated spectral characteristics of this compound, the experimental data for the parent compound, piperidin-2-one (CAS No: 675-20-7), is presented below.[1][2]
¹H NMR Spectroscopy of Piperidin-2-one
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.4 | br s | NH |
| ~3.31 | t | CH₂ (adjacent to NH) |
| ~2.34 | t | CH₂ (adjacent to C=O) |
| ~1.52-2.00 | m | CH₂-CH₂ |
Note: Spectra recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and instrument.
¹³C NMR Spectroscopy of Piperidin-2-one
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O |
| ~42 | CH₂ (adjacent to NH) |
| ~31 | CH₂ (adjacent to C=O) |
| ~23 | CH₂ |
| ~21 | CH₂ |
Note: The specific peak assignments can vary based on the reference and solvent.
IR Spectroscopy of Piperidin-2-one
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch |
| ~2940, 2860 | C-H stretch |
| ~1650 | C=O stretch (amide) |
Mass Spectrometry (MS) of Piperidin-2-one
The mass spectrum of piperidin-2-one shows a molecular ion peak (M⁺) at m/z = 99, corresponding to its molecular weight.[3]
Experimental Protocols for Spectroscopic Analysis of Piperidinone Derivatives
The following are generalized procedures for obtaining spectroscopic data for piperidinone derivatives, based on methodologies reported for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The resulting spectra are analyzed for chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ to identify characteristic functional group absorptions.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with electrons to induce fragmentation. ESI-MS is a soft ionization technique suitable for analyzing the intact molecule, often coupled with a liquid chromatograph (LC-MS). The resulting mass-to-charge ratios of the molecular ion and fragment ions are analyzed to determine the molecular weight and structural features of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Discovery of Novel Piperidine-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2][3][4] Its prevalence in over 70 commercially available drugs, including multiple blockbuster medications, underscores its significance in the development of therapeutic agents across a wide spectrum of diseases.[4] This technical guide delves into the core aspects of discovering novel piperidine-based therapeutic agents, offering a comprehensive overview of recent advancements, key experimental protocols, and the intricate signaling pathways they modulate. The inherent structural features of the piperidine moiety, such as its ability to introduce a basic nitrogen atom, serve as a key pharmacophore, and provide a versatile scaffold for three-dimensional diversification, make it an attractive starting point for drug design.[1][5]
Therapeutic Applications of Novel Piperidine Derivatives
Recent research has highlighted the vast therapeutic potential of novel piperidine-containing compounds in various disease areas. These include oncology, infectious diseases, central nervous system (CNS) disorders, and pain management.
Anticancer Agents
The piperidine scaffold is a key component in a number of anticancer drugs.[6][7] As of 2023, ten piperidine-containing small molecule anticancer drugs have received US FDA approval since 2017.[6] Novel piperidine derivatives are being investigated as inhibitors of various cancer-related targets. For instance, spirooxindolopyrrolidine-embedded piperidinone has shown promising cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells.[8] Furthermore, certain piperidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial targets in specific cancer types.[8]
Antimalarial Agents
Inspired by the quinoline-based structures of established antimalarials like chloroquine and mefloquine, researchers have synthesized novel quinoline-piperidine conjugates.[9][10] Several of these 4-aminoquinoline derivatives have demonstrated potent nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with no significant cytotoxicity.[9][10]
Analgesics
The piperidine moiety is a fundamental component of morphine and other opioids, highlighting its importance in the development of analgesics.[11] Novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, with some compounds showing excellent activity in preclinical models.[11] These compounds are designed to act as potent µ-opioid receptor (MOR) inhibitors.[11]
Neuroprotective Agents for Alzheimer's Disease
In the quest for effective treatments for Alzheimer's disease (AD), a multi-target-directed ligand approach has led to the design of novel N-benzyl piperidine derivatives.[12] These compounds are engineered to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in AD pathology.[12] Additionally, piperine, a naturally occurring piperidine alkaloid, has served as a scaffold for the development of multi-target-directed ligands with inhibitory activity against cholinesterases, BACE1, and Aβ aggregation.[13]
Quantitative Data on Novel Piperidine-Based Therapeutic Agents
The following tables summarize the quantitative data for representative novel piperidine-based compounds from recent studies.
Table 1: In Vitro Activity of Novel Quinoline-Piperidine Antimalarial Agents [9][10]
| Compound ID | P. falciparum NF54 IC50 (nM) | P. falciparum K1 IC50 (nM) | Cytotoxicity (CHO cells) IC50 (µM) |
| Compound A | 10 | 25 | > 64 |
| Compound B | 8 | 15 | > 64 |
| Compound C | 12 | 30 | > 64 |
| Chloroquine | 9 | 150 | Not Reported |
Table 2: In Vitro Activity of N-Benzyl Piperidine Derivatives as Dual HDAC/AChE Inhibitors [12]
| Compound ID | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
| Donepezil | Not Reported | 0.02 |
Table 3: In Vitro Activity of Piperine-Derived Multi-Target Ligands for Alzheimer's Disease [13]
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | BACE1 IC50 (µM) | Aβ1-42 Aggregation Inhibition (%) |
| PD07 | 0.87 | 1.23 | 2.45 | 68.7 |
| Donepezil | 0.02 | 3.56 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of novel piperidine-based therapeutic agents.
In Vitro Antiplasmodial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum are cultured in human red blood cells (O+) in RPMI-1640 medium supplemented with 10% human serum.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures are incubated with varying concentrations of the test compounds in 96-well plates for 72 hours.
-
Quantification of Parasite Growth: Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay.
-
Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the IC50 of compounds against AChE.
Methodology:
-
Enzyme and Substrate: The assay is performed using recombinant human AChE and acetylthiocholine iodide as the substrate.
-
Assay Buffer: The reaction is carried out in a phosphate buffer (pH 8.0).
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C. The reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB).
-
Measurement: The absorbance is measured at 412 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the IC50 of compounds against HDACs.
Methodology:
-
Enzyme and Substrate: A commercially available HDAC fluorometric assay kit is used, which typically includes a HeLa nuclear extract as the source of HDACs and a fluorogenic substrate.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compounds are incubated with the HDAC enzyme and the substrate.
-
Development: After incubation, a developer solution containing a protease is added to release the fluorescent moiety.
-
Measurement: The fluorescence is measured with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanism. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Caption: Multi-target approach of piperidine-based inhibitors in Alzheimer's disease.
This guide provides a foundational understanding of the discovery of novel piperidine-based therapeutic agents. The versatility of the piperidine scaffold, coupled with innovative medicinal chemistry strategies, continues to yield promising drug candidates with the potential to address significant unmet medical needs. The presented data, protocols, and pathway visualizations serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 4-(Aminomethyl)piperidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)piperidin-2-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a lactam ring and a primary amine, provides a versatile scaffold for the development of novel therapeutics. This document outlines two primary synthetic routes to this compound, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthetic Strategies
Two principal retrosynthetic approaches have been identified for the synthesis of this compound.
Route 1: Dieckmann Condensation of a Tri-ester Precursor
This approach involves the construction of the piperidin-2-one ring via an intramolecular Dieckmann condensation of a suitably substituted pentanedioate derivative. The key steps are the synthesis of the tri-ester precursor followed by cyclization and subsequent reduction of a nitrile moiety.
Route 2: Modification of a Pre-formed Piperidine Ring
This strategy begins with a commercially available piperidine derivative, such as N-Boc-4-piperidone. The synthesis then involves the introduction of the aminomethyl group (or a precursor) at the 4-position and the subsequent formation of the lactam at the 2-position.
Below are the detailed protocols and data for the more established and reproducible pathway, Route 1.
Route 1: Synthesis via Dieckmann Condensation
This synthetic pathway is a robust method for the preparation of this compound, commencing with the synthesis of a key intermediate, diethyl 3-(cyanomethyl)pentanedioate, followed by cyclization and reduction.
Overall Synthetic Pathway
Experimental protocol for 4-(aminomethyl)piperidin-2-one synthesis
An experimental protocol for the synthesis of 4-(aminomethyl)piperidin-2-one is detailed below. This protocol is based on established chemical transformations and provides a plausible route to the target compound.
Application Notes
The synthesis of this compound, a functionalized piperidinone derivative, is of interest to researchers in medicinal chemistry and drug development. The piperidin-2-one (δ-valerolactam) scaffold is a common motif in a variety of biologically active molecules. The presence of a primary aminomethyl group at the 4-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of novel therapeutic agents. This protocol outlines a multi-step synthesis starting from the commercially available N-Boc-4-piperidone. The key transformations include a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by a Baeyer-Villiger oxidation to form the lactam ring, and finally, a reduction of the nitrile to the desired primary amine.
Proposed Synthetic Pathway
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields and purities for the described reactions.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | 11.11 | 9.45 | 85 | >95 |
| 2 | tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate | C₁₂H₁₈N₂O₃ | 238.28 | 10.13 | 7.60 | 75 | >95 |
| 3 | This compound | C₆H₁₂N₂O | 128.17 | 4.08 | 2.86 | 70 | >98 |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the piperidone ring.
-
Materials:
-
N-Boc-4-piperidone (10.0 g, 50.2 mmol)
-
Diethyl cyanomethylphosphonate (9.7 g, 54.8 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 g) and wash with hexane to remove the mineral oil.
-
Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (9.7 g) in anhydrous THF (50 mL) to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate as a white solid.
-
Step 2: Synthesis of tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate
This step utilizes a Baeyer-Villiger oxidation to form the lactam ring.[1][2]
-
Materials:
-
tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g, 42.5 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 11.5 g, 51.0 mmol)
-
Dichloromethane (DCM, 200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g) in DCM (200 mL) in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA (11.5 g) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by washing with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove excess peroxyacid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate.
-
Step 3: Synthesis of this compound
This final step involves the reduction of the nitrile and removal of the Boc protecting group.
-
Materials:
-
tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g, 31.9 mmol)
-
Raney Nickel (slurry in water)
-
Methanol (MeOH, 150 mL)
-
Ammonia in Methanol (7 N solution)
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g) and methanol (150 mL).
-
Add Raney Nickel (approximately 1 g of slurry, washed with methanol).
-
Add ammonia in methanol solution (10 mL) to prevent side reactions.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is the Boc-protected amine.
-
Dissolve the crude product in DCM (50 mL) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
To obtain the free base, dissolve the salt in a minimal amount of water, basify with a strong base (e.g., NaOH), and extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) or purify by ion-exchange chromatography.
-
References
Application Notes and Protocols for the Incorporation of Piperidine-Based Scaffolds in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: Piperidine Scaffolds in Peptidomimetic Design
Piperidine-containing moieties are valuable tools in the design of peptidomimetics and other bioactive molecules. Their rigid ring structure can effectively constrain the peptide backbone, inducing the formation of specific secondary structures such as β-turns.[1] This conformational restriction can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1] Furthermore, the piperidine nitrogen offers a site for further chemical diversification, allowing for the creation of complex molecular architectures.[1]
Core Applications of Piperidine Scaffolds:
-
Conformational Constraint: The piperidine ring restricts the rotational freedom of the peptide backbone, which can lock the molecule in a desired conformation for optimal interaction with its biological target.[1]
-
Induction of β-Turns: The geometry of 4-(aminomethyl)piperidine is well-suited to mimic the i+1 and i+2 residues of a β-turn, a common motif in protein-protein interactions.[1]
-
Scaffold for Peptidomimetics: The piperidine core can serve as a scaffold for the development of novel peptidomimetics with improved drug-like properties.[1]
-
Development of GPCR Ligands: The piperidine motif is a common feature in many G protein-coupled receptor (GPCR) ligands.[1]
Proposed Workflow for Solid-Phase Synthesis
The following diagram illustrates a general workflow for the incorporation of a piperidine-based building block into a peptide sequence using Fmoc-based solid-phase synthesis.
Caption: General workflow for SPPS incorporating a piperidine building block.
Experimental Protocols: Using 1-Boc-4-(aminomethyl)piperidine
The following protocols detail the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-(aminomethyl)piperidine using standard Fmoc/tBu chemistry.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Rink Amide Resin | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Piperidine | Various | >99% |
| 1-Boc-4-(aminomethyl)piperidine | Various | >97% |
| Fmoc-protected Amino Acids | Various | >99% |
| Diisopropylcarbodiimide (DIC) | Various | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Various | >98% |
| Trifluoroacetic Acid (TFA) | Various | >99% |
| Triisopropylsilane (TIS) | Various | >98% |
| Dichloromethane (DCM) | Various | ACS Grade |
| Diethyl Ether (cold) | Various | ACS Grade |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, add a solution of 20% piperidine in DMF.
-
Agitate the resin for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).[1]
Protocol 3: Coupling of 1-Boc-4-(aminomethyl)piperidine
This protocol assumes the coupling of 1-Boc-4-(aminomethyl)piperidine to a carboxylic acid group on the resin-bound peptide.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 2 .
-
In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[1]
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
-
After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).[1]
Protocol 4: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
Protocol 5: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM to prepare for cleavage.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail components.[1]
-
Dry the peptide pellet under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the incorporation of 1-Boc-4-(aminomethyl)piperidine.
| Parameter | Value/Condition | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Standard loading for Rink Amide resin. |
| Equivalents of Building Block | 3 eq. | Relative to resin loading. |
| Coupling Reagents | DIC/HOBt | Standard coupling agents for Fmoc SPPS. |
| Coupling Time | 2-4 hours | May require optimization based on sequence. |
| Deprotection Solution | 20% Piperidine in DMF | Standard for Fmoc removal. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Effective for most peptides without sensitive residues. |
| Expected Purity (Crude) | >70% | Dependent on peptide sequence and length. |
Considerations for Using 4-(aminomethyl)piperidin-2-one
While direct protocols for the solid-phase synthesis of peptides containing this compound are not well-documented, the following points should be considered for the development of such a procedure.
Protecting Group Strategy
A key challenge is the protection of the lactam nitrogen within the piperidin-2-one ring. This nitrogen is a secondary amine and could potentially react during peptide coupling steps. A suitable orthogonal protecting group would be required that is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.
Caption: Logic for preparing a this compound building block for SPPS.
Potential Side Reactions
The ketone functionality at the 2-position of the piperidinone ring could be susceptible to side reactions under certain SPPS conditions. For instance, strong activating agents or prolonged reaction times could potentially lead to undesired modifications. Careful selection of coupling reagents and monitoring of reaction conditions would be crucial.
Conclusion
The use of 1-Boc-4-(aminomethyl)piperidine in solid-phase peptide synthesis provides a robust method for introducing conformational constraints into peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. While the use of this compound in SPPS is not yet established, the provided considerations on protecting group strategy and potential side reactions can guide researchers in developing novel synthetic routes for this and other unique building blocks. Careful optimization and reaction monitoring are essential for achieving high-purity final products.
References
Application Note: Chiral Separation of 4-(Aminomethyl)piperidin-2-one Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)piperidin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As the molecule possesses a chiral center at the C4 position of the piperidine ring, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of robust analytical methods for their separation and quantification. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, including a pre-column derivatization step to facilitate UV detection.
Principle of Chiral Separation
The separation of enantiomers is achieved by converting them into diastereomers with distinct physicochemical properties. This can be accomplished either by derivatization with a chiral agent or by using a chiral environment, such as a chiral stationary phase (CSP) in HPLC.[1] In this protocol, a pre-column derivatization is employed to introduce a chromophore for sensitive UV detection, followed by separation on a polysaccharide-based CSP. The differing interactions between the derivatized enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification.
Experimental Protocols
Pre-column Derivatization of this compound
Due to the lack of a strong UV-absorbing chromophore in the native molecule, a derivatization step is necessary for sensitive HPLC-UV analysis.[2] Para-toluenesulfonyl chloride (PTSC) is used as the derivatizing agent, which reacts with the primary amine of this compound.[2]
Materials:
-
Racemic this compound
-
Para-toluenesulfonyl chloride (PTSC)
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Vials for reaction
Procedure:
-
Prepare a standard solution of racemic this compound in acetonitrile.
-
In a reaction vial, add an appropriate volume of the standard solution.
-
Add a molar excess of triethylamine (as a base).
-
Add a molar excess of para-toluenesulfonyl chloride.
-
Vortex the mixture and allow it to react at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC run on a standard C18 column.
-
Once the reaction is complete, the resulting solution containing the derivatized enantiomers can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Diagram: Derivatization and Separation Workflow
Caption: Workflow for the chiral separation of this compound.
Chiral HPLC Method
This method is adapted from a validated procedure for the chiral separation of a structurally similar compound, piperidin-3-amine, after derivatization.[2]
Instrumentation and Conditions:
| Parameter | Recommended Value |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Diethylamine in Ethanol (v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the derivatized racemic standard multiple times to ensure the reproducibility of retention times and peak areas. The resolution between the two enantiomer peaks should be greater than 2.0.
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of derivatized this compound enantiomers. Note that the exact retention times may vary depending on the specific HPLC system and column used.
| Analyte (Derivatized) | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | tR1 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | tR2 |
*Retention times (tR1 and tR2) are to be determined experimentally.
Logical Relationship of Chiral Separation
The successful chiral separation relies on the three-point interaction model between the chiral stationary phase and the analyte.
Diagram: Principle of Chiral Recognition
Caption: Differential interaction of enantiomers with the chiral stationary phase.
Conclusion
The described protocol provides a robust starting point for the development and validation of a chiral HPLC method for the separation of this compound enantiomers. The pre-column derivatization with PTSC allows for sensitive UV detection, and the use of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is expected to provide excellent resolution. This method is suitable for the determination of enantiomeric purity and the analysis of individual enantiomers in research and drug development settings. Researchers should perform method validation according to ICH guidelines to ensure its suitability for their specific application.[2]
References
Protocol for Selective N-alkylation of 4-(aminomethyl)piperidin-2-one
Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the selective N-alkylation of the piperidine nitrogen in 4-(aminomethyl)piperidin-2-one. This compound possesses two distinct nitrogen atoms: a secondary amine within the piperidin-2-one ring and a primary amine in the 4-position's aminomethyl substituent. Due to the higher nucleophilicity of the secondary amine in the piperidine ring, direct alkylation can potentially lead to a mixture of products.[1] To achieve selective alkylation at the desired piperidine nitrogen, a protecting group strategy is highly recommended.[1]
This protocol will detail a robust two-step method:
-
Protection of the Primary Amine: The primary aminomethyl group is first protected with a tert-butoxycarbonyl (Boc) group.
-
N-alkylation of the Piperidin-2-one: The piperidine nitrogen is then alkylated using one of two common methods: direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone.
This approach ensures the selective synthesis of N-substituted this compound derivatives, which are valuable scaffolds in medicinal chemistry.
Diagram of Selective N-alkylation Strategy
Caption: Selective N-alkylation of this compound.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Boc-protected this compound.
Protocol 2: N-Alkylation of Boc-protected this compound
Two methods are presented for the N-alkylation of the piperidin-2-one nitrogen of the Boc-protected intermediate.
Method A: Direct Alkylation with Alkyl Halides
This method is suitable for the introduction of alkyl groups using corresponding alkyl halides.[1][2]
Materials:
-
Boc-protected this compound (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Boc-protected this compound (1.0 eq.) and the anhydrous solvent (DMF or MeCN).
-
Add the base (K₂CO₃ or DIPEA).
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) for 4-24 hours, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Method B: Reductive Amination with Aldehydes or Ketones
This method is a milder alternative for introducing a variety of alkyl and substituted alkyl groups.[2]
Materials:
-
Boc-protected this compound (from Protocol 1)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Optional: Acetic acid (catalytic amount)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of Boc-protected this compound (1.0 eq.) in anhydrous DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq.).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for this compound is projected based on analogous reactions with similar substrates like 4-aminomethylpiperidine.[1] Actual results may vary depending on the specific substrate and reaction conditions.
| Alkylation Method | Alkylating Agent | Base/Reducing Agent | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | 12-24 | RT - 50 | 70-90 |
| Methyl iodide | DIPEA | MeCN | 4-12 | RT | 65-85 | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 12-24 | RT | 75-95 |
| Acetone | NaBH(OAc)₃ | DCE | 12-24 | RT | 70-90 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification.[3]
Experimental Workflow Diagram
Caption: General experimental workflow for selective N-alkylation.
References
The Versatile Scaffold: 4-(Aminomethyl)piperidin-2-one in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-(aminomethyl)piperidin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting a range of diseases. Its inherent structural features, including a lactam ring, a basic aminomethyl group, and multiple points for diversification, make it an attractive starting point for the design of potent and selective enzyme inhibitors. This document provides a detailed overview of the applications of this scaffold, focusing on its role in the development of inhibitors for key biological targets, and includes comprehensive experimental protocols for its synthesis and biological evaluation.
Introduction to the this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. The incorporation of a lactam functionality to form a piperidin-2-one ring, combined with an aminomethyl substituent at the 4-position, endows the scaffold with a unique combination of rigidity, hydrogen bonding capabilities, and a key basic center for ionic interactions with biological targets. This has led to its successful application in the design of inhibitors for enzymes such as MDM2, Factor XIa, and Poly(ADP-ribose) polymerase (PARP).
Applications in Drug Discovery
The this compound scaffold has been most prominently featured in the development of inhibitors for the following targets:
-
MDM2 (Murine Double Minute 2): As a negative regulator of the p53 tumor suppressor, the inhibition of the MDM2-p53 protein-protein interaction is a key strategy in oncology. Piperidin-2-one derivatives have emerged as potent inhibitors, with the aminomethyl group often serving as a crucial anchor for binding to the MDM2 protein.
-
Factor XIa (FXIa): As a key enzyme in the intrinsic pathway of blood coagulation, FXIa is a promising target for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. The 4-(aminomethyl)piperidine moiety can be incorporated into FXIa inhibitors to interact with specific pockets in the enzyme's active site.
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have shown significant success in the treatment of cancers with deficiencies in DNA repair mechanisms. The piperidine scaffold can be utilized in the design of PARP inhibitors to optimize their pharmacological properties.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative this compound derivatives and related compounds against their respective targets.
Table 1: Inhibitory Activity of Piperidin-2-one Derivatives against MDM2
| Compound ID | Modification on Piperidin-2-one Scaffold | HTRF IC50 (nM) | Cell Proliferation IC50 (µM) |
| AMG 232 | N-substituted with a complex aromatic moiety | 0.6 | 0.009 (SJSA-1 cells) |
| Compound A | Varied N-substituent | 1.1 | 0.073 (SJSA-1 cells) |
| Compound B | Phenyl substitution on the piperidine ring | 2 | Not Reported |
Table 2: Inhibitory Activity of Piperidine Derivatives against Factor XIa
| Compound ID | Scaffold Type | FXIa Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Factor Xa |
| BMS-262084 | β-Lactam containing piperidine | 2.8 | >70-fold | >70-fold |
| Compound C | Phenyl-piperidinyl-amide | Not Reported | High | High |
Table 3: Inhibitory Activity of Piperidine Derivatives against PARP-1
| Compound ID | Scaffold Type | PARP-1 IC50 (nM) | Cell Proliferation IC50 (µM) (BRCA-deficient cells) |
| Veliparib (ABT-888) | Benzimidazole carboxamide with piperidine | 5.2 | 0.027 (MDA-MB-436) |
| Compound D | Imidazo[4,5-c]pyridine-7-carboxamide with piperidine | 8.6 | Not Reported |
Experimental Protocols
Synthesis of this compound Hydrochloride
A representative synthetic route to the core scaffold is outlined below. This multi-step synthesis starts from readily available 4-cyanopyridine.
Logical Synthesis Workflow
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 4-Cyanopiperidine
-
Reaction: Catalytic hydrogenation of 4-cyanopyridine.
-
Reagents and Conditions: 4-cyanopyridine, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), Ethanol (EtOH) or Acetic acid (AcOH), high pressure.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-cyanopyridine (1.0 eq) in ethanol.
-
Add a catalytic amount of PtO₂ or Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-cyanopiperidine.
-
Step 2: Synthesis of 1-Boc-4-cyanopiperidine
-
Reaction: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Reagents and Conditions: 4-cyanopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF), room temperature.
-
Procedure:
-
Dissolve the crude 4-cyanopiperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 1-Boc-4-cyanopiperidine.
-
Step 3: Synthesis of 1-Boc-4-(aminomethyl)piperidine
-
Reaction: Reduction of the nitrile group to a primary amine.
-
Reagents and Conditions: 1-Boc-4-cyanopiperidine, Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂, THF or Methanol (MeOH).
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-4-(aminomethyl)piperidine, which can be used in the next step without further purification.
-
Step 4: Synthesis of this compound Hydrochloride
-
Reaction: Deprotection of the Boc group and concomitant cyclization to the lactam.
-
Reagents and Conditions: 1-Boc-4-(aminomethyl)piperidine, Hydrochloric acid (HCl) in dioxane or methanol.
-
Procedure:
-
Dissolve the crude 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 4-12 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Biological Assay Protocols
4.2.1. MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.
Workflow for MDM2-p53 FP Assay
Caption: Workflow for the MDM2-p53 Fluorescence Polarization assay.
-
Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well black, low-volume microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To each well of the microplate, add the test compound solution.
-
Add a solution of MDM2 protein to each well to a final concentration in the low nanomolar range.
-
Add the fluorescently labeled p53 peptide to each well to a final concentration in the low nanomolar range.
-
Include controls for no inhibition (DMSO vehicle) and background (no MDM2).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2.2. Factor XIa Inhibition Assay (Chromogenic)
This assay determines the inhibitory activity of a compound against purified human Factor XIa.
Workflow for FXIa Chromogenic Assay
Caption: Workflow for the Factor XIa chromogenic assay.
-
Materials:
-
Purified human Factor XIa.
-
Chromogenic substrate for FXIa (e.g., S-2366).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Microplate reader capable of kinetic measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound solutions to the wells of a microplate.
-
Add a solution of human Factor XIa to each well.
-
Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately monitor the change in absorbance at 405 nm over time in a kinetic mode at 37 °C.
-
Determine the initial reaction velocity (rate) for each concentration.
-
Calculate the percent inhibition and determine the IC50 value.
-
4.2.3. PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP-1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Workflow for PARP-1 Chemiluminescent Assay
Caption: Workflow for the PARP-1 chemiluminescent assay.
-
Materials:
-
Histone-coated 96-well plates.
-
Recombinant human PARP-1 enzyme.
-
Activated DNA.
-
Biotinylated NAD+.
-
PARP assay buffer.
-
Test compounds dissolved in DMSO.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the histone-coated wells, add the test compound, PARP-1 enzyme, activated DNA, and biotinylated NAD+.
-
Incubate at room temperature for 1 hour to allow for the PARP reaction.
-
Wash the wells to remove unreacted components.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors with diverse therapeutic applications. Its successful use in the development of MDM2 inhibitors highlights its potential. Further exploration of this scaffold against other targets, such as Factor XIa and PARP, is a promising avenue for future drug discovery efforts. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of novel compounds based on this versatile chemical framework.
Application Notes and Protocols: 4-(Aminomethyl)piperidin-2-one as a Versatile Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of the 4-(aminomethyl)piperidin-2-one scaffold for the generation of diverse chemical libraries. This scaffold is a valuable starting point for drug discovery, incorporating a primary amine for a wide range of derivatization and a lactam for further modification, offering access to a rich chemical space.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The this compound core combines the advantageous physicochemical properties of the piperidine ring with two key points of diversification: a reactive primary aminomethyl group at the 4-position and a modifiable lactam functionality. This dual functionality allows for the straightforward synthesis of large, diverse libraries of compounds for screening against various biological targets. Derivatives of similar piperidine scaffolds have shown activity as antifungal agents, σ1 receptor ligands, and inhibitors of HCV assembly.[2][3][4]
Synthesis of the this compound Scaffold
Proposed Synthetic Pathway:
A two-step protocol starting from 4-(hydroxymethyl)piperidin-2-one is proposed. The first step involves the conversion of the hydroxyl group to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an azide salt. The final step is the reduction of the azide to the primary amine.
Caption: Proposed synthetic route to the target scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Tosyloxymethyl)piperidin-2-one
-
To a stirred solution of 4-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Azidomethyl)piperidin-2-one
-
Dissolve the crude 4-(tosyloxymethyl)piperidin-2-one (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(azidomethyl)piperidin-2-one.
Step 3: Synthesis of this compound
-
Dissolve 4-(azidomethyl)piperidin-2-one (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound.
Library Synthesis Utilizing the this compound Scaffold
The primary amine of the this compound scaffold is a versatile handle for a variety of chemical transformations suitable for parallel synthesis and library generation.
Caption: General workflow for library synthesis.
3.1. Derivatization of the Aminomethyl Group
The aminomethyl group can be readily acylated, sulfonylated, or used in reductive amination and urea/thiourea formation reactions.
Table 1: Representative Library Synthesis via Acylation
| Entry | R-COOH (1.1 eq) | Coupling Reagent (1.2 eq) | Solvent | Yield (%) | Purity (%) |
| 1 | Acetic Acid | HATU | DMF | 85 | >95 |
| 2 | Benzoic Acid | HATU | DMF | 82 | >95 |
| 3 | 4-Chlorobenzoic Acid | HATU | DMF | 88 | >95 |
| 4 | Thiophene-2-carboxylic acid | HATU | DMF | 79 | >95 |
| 5 | N-Boc-glycine | HATU | DMF | 90 | >95 |
Experimental Protocol: Parallel Acylation
-
To an array of reaction vials, add a solution of this compound (1.0 eq) in DMF.
-
To each vial, add the corresponding carboxylic acid (1.1 eq) followed by a solution of HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DMF.
-
Seal the vials and shake at room temperature overnight.
-
Quench the reactions with water and extract with ethyl acetate.
-
Wash the organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the products by preparative HPLC or column chromatography.
3.2. Derivatization of the Lactam
The lactam nitrogen can be alkylated under basic conditions, providing another point of diversification.
Table 2: Representative Library Synthesis via N-Alkylation of the Lactam
| Entry | R-X (1.2 eq) | Base (1.5 eq) | Solvent | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | NaH | DMF | 75 | >95 |
| 2 | Ethyl iodide | NaH | DMF | 70 | >95 |
| 3 | 4-Fluorobenzyl chloride | NaH | DMF | 78 | >95 |
| 4 | 2-(Bromomethyl)pyridine | NaH | DMF | 65 | >95 |
Experimental Protocol: Parallel N-Alkylation
Note: This protocol should be performed on a derivative where the primary amine is protected (e.g., as a Boc-carbamate).
-
To an array of reaction vials containing a solution of N-Boc-4-(aminomethyl)piperidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir for 30 minutes at 0 °C.
-
Add the corresponding alkyl halide (1.2 eq) to each vial.
-
Allow the reactions to warm to room temperature and stir overnight.
-
Carefully quench the reactions with water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the products by preparative HPLC or column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final library with a free primary amine.
Application in Drug Discovery: Targeting Kinase Signaling
Libraries derived from the this compound scaffold can be screened against a variety of biological targets. For instance, many kinase inhibitors feature a heterocyclic core with appendages that interact with the ATP-binding pocket. The diverse functionalities that can be introduced onto this scaffold make it an excellent starting point for the discovery of novel kinase inhibitors.
Caption: Targeting a kinase cascade with a library member.
The synthesized libraries can be screened in high-throughput assays to identify initial hits. Subsequent structure-activity relationship (SAR) studies can then be performed by synthesizing focused libraries around the initial hits to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a highly versatile and valuable building block for the construction of diverse chemical libraries. Its dual functionality allows for the introduction of a wide range of chemical moieties, enabling the exploration of a vast chemical space. The protocols outlined in these application notes provide a solid foundation for the synthesis of the scaffold and its subsequent use in parallel synthesis for the discovery of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(aminomethyl)piperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of 4-(aminomethyl)piperidin-2-one.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4-Cyanopiperidin-2-one (Intermediate)
Question: We are experiencing low yields during the synthesis of the 4-cyanopiperidin-2-one intermediate via a Michael addition of a cyanide source to acrylamide. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this step can often be attributed to several factors, including incomplete reaction, side product formation, or issues with the work-up and purification.
Potential Causes and Solutions:
-
Inefficient Cyanide Addition: The Michael addition of cyanide is reversible. To drive the reaction forward, consider the following:
-
Catalyst: Ensure an appropriate base catalyst is used. Common choices include sodium ethoxide or potassium carbonate. The catalyst concentration can be optimized; typically 0.1-0.2 equivalents are sufficient.
-
Cyanide Source: The choice of cyanide source can impact reactivity. Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used. Ensure the cyanide reagent is of high purity and anhydrous if the reaction is sensitive to water.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to decomposition or side reactions.
-
-
Polymerization of Acrylamide: Acrylamide is prone to polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-10 °C) to minimize polymerization.
-
Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
Work-up and Purification Losses: The product may be lost during extraction or purification.
-
Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of the product.
-
Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation from starting materials and byproducts.
-
Illustrative Optimization Data for 4-Cyanopiperidin-2-one Synthesis:
| Experiment ID | Catalyst (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOEt (0.1) | 25 | 12 | 45 |
| 2 | NaOEt (0.2) | 25 | 12 | 55 |
| 3 | NaOEt (0.2) | 10 | 24 | 68 |
| 4 | K₂CO₃ (0.2) | 25 | 24 | 52 |
| 5 | NaOEt (0.2) with Hydroquinone | 10 | 24 | 75 |
Issue 2: Incomplete Reduction of 4-Cyanopiperidin-2-one
Question: The reduction of 4-cyanopiperidin-2-one to this compound is sluggish and often incomplete. How can we drive this reaction to completion?
Answer:
The reduction of a nitrile to a primary amine can be challenging. The choice of reducing agent and reaction conditions are critical for achieving high conversion.
Potential Causes and Solutions:
-
Reducing Agent Activity: The activity of the reducing agent can be a limiting factor.
-
Catalytic Hydrogenation: This is a common method for nitrile reduction.[1][2]
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) are effective catalysts. Ensure the catalyst is fresh and not poisoned. Catalyst loading may need to be optimized (typically 5-10 mol%).
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 50 psi to 100 psi) can improve the reaction rate.
-
Solvent: The choice of solvent can influence the reaction. Methanol or ethanol are common choices. Adding ammonia to the solvent can help suppress the formation of secondary amine byproducts.[2]
-
-
Chemical Hydride Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is effective for nitrile reduction. However, it can also reduce the lactam carbonyl group if the reaction is not carefully controlled (e.g., at low temperatures).
-
Borane (BH₃•THF): A good alternative to LiAlH₄ that is generally more selective for the nitrile over the lactam.[2]
-
-
-
Reaction Conditions:
-
Temperature: For catalytic hydrogenation, a moderate temperature (e.g., 25-50 °C) is usually sufficient. For hydride reductions, low temperatures (e.g., 0 °C) are often required to control reactivity and selectivity.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed.
-
Illustrative Optimization Data for Nitrile Reduction:
| Experiment ID | Reducing System | Temperature (°C) | Pressure (psi) | Yield (%) |
| 1 | H₂, Raney Ni | 25 | 50 | 60 |
| 2 | H₂, Raney Ni | 50 | 50 | 75 |
| 3 | H₂, Raney Ni, NH₃ in MeOH | 50 | 100 | 88 |
| 4 | LiAlH₄ in THF | 0 | N/A | 82 (with some lactam reduction) |
| 5 | BH₃•THF | 0 to 25 | N/A | 90 |
Issue 3: Formation of Secondary Amine Byproduct During Reduction
Question: We are observing the formation of a significant amount of the secondary amine byproduct, bis(piperidin-2-on-4-ylmethyl)amine, during the nitrile reduction. How can we minimize this side reaction?
Answer:
The formation of secondary and tertiary amines is a common side reaction during nitrile reduction.[1] This occurs when the initially formed primary amine reacts with the intermediate imine.
Strategies to Minimize Secondary Amine Formation:
-
Catalytic Hydrogenation in the Presence of Ammonia: As mentioned previously, conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) can significantly suppress the formation of secondary amines.[2] The excess ammonia shifts the equilibrium away from the reaction of the primary amine with the imine intermediate.
-
Choice of Catalyst: Some catalysts are more selective for the formation of primary amines. Raney Cobalt and Rhodium-based catalysts have been reported to give higher selectivity for primary amines compared to some Palladium catalysts.
-
Use of Acidic Additives: In some cases, the addition of a weak acid can protonate the primary amine product, reducing its nucleophilicity and preventing it from reacting with the imine intermediate. However, the compatibility of the acid with the lactam functionality should be considered.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and efficient synthetic approach involves a two-step process:
-
Synthesis of 4-cyanopiperidin-2-one: This can be achieved through a Michael addition of a cyanide salt to an appropriate α,β-unsaturated amide precursor.
-
Reduction of the Nitrile: The cyano group of the intermediate is then reduced to a primary amine using methods such as catalytic hydrogenation or chemical hydride reagents to yield the final product.
Q2: How can I purify the final product, this compound?
The final product is a primary amine and is likely to be a water-soluble solid. Purification can be achieved through:
-
Crystallization: If a suitable solvent system can be found, crystallization is an effective method for purification.
-
Column Chromatography: Silica gel chromatography can be used, but due to the polar and basic nature of the amine, it may be necessary to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve recovery.
-
Salt Formation: The product can be converted to a crystalline salt (e.g., hydrochloride or trifluoroacetate) which can be easier to purify by crystallization. The free base can then be regenerated if required.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Cyanide Salts: Potassium and sodium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Hydride Reagents: Lithium aluminum hydride and borane are pyrophoric and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanopiperidin-2-one
-
To a solution of acrylamide (1.0 eq) in ethanol at 0 °C, add potassium cyanide (1.2 eq) and a catalytic amount of sodium ethoxide (0.1 eq).
-
Stir the reaction mixture at 10 °C for 24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-cyanopiperidin-2-one.
Protocol 2: Reduction of 4-Cyanopiperidin-2-one to this compound
-
To a solution of 4-cyanopiperidin-2-one (1.0 eq) in methanolic ammonia (7N), add Raney Nickel (10 wt%).
-
Hydrogenate the mixture in a Parr shaker apparatus at 50 °C under a hydrogen pressure of 100 psi for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for yield optimization.
References
Technical Support Center: Purification of 4-(aminomethyl)piperidin-2-one
Welcome to the technical support center for the purification of 4-(aminomethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
The byproducts in your reaction mixture will largely depend on the synthetic route employed. A common route involves the catalytic hydrogenation of a substituted pyridine precursor. In this case, potential impurities include:
-
Unreacted Starting Materials: Any remaining pyridine precursor.
-
Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine derivatives.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium, platinum, nickel).
-
Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to the corresponding amino acid.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Troubleshooting Purification
Crystallization
Q2: I'm having trouble crystallizing this compound. What can I do?
Crystallization can be challenging due to the compound's polarity and potential for hydrogen bonding. Here are some troubleshooting steps:
-
Solvent Selection: Experiment with a variety of solvents. Polar protic solvents like ethanol and methanol are often good starting points for piperidinone derivatives.[1][2] If single-solvent crystallization is unsuccessful, try a binary solvent system, such as ethanol-ethyl acetate or dichloromethane-methanol.[1]
-
Inducing Crystallization: If your compound oils out or remains in a supersaturated solution, try seeding with a small crystal of the pure compound, scratching the inside of the flask with a glass rod at the liquid-air interface, or cooling the solution slowly.
-
pH Adjustment: The amino group can be protonated to form a salt (e.g., hydrochloride), which may have different solubility properties and crystallize more readily. After filtration, the salt can be neutralized to recover the free base.
Q3: My crystals are impure. How can I improve the purity?
-
Recrystallization: A second crystallization is often necessary to achieve high purity. Ensure the initial crystals are fully dissolved in the minimum amount of hot solvent before allowing them to cool slowly.
-
Washing: Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.
-
Activated Carbon: If your product is colored due to high molecular weight impurities, you can try treating the solution with activated carbon before filtration and crystallization.
Column Chromatography
Q4: My compound is streaking on the silica gel column. How can I prevent this?
Streaking is a common issue with basic compounds like this compound due to strong interactions with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to reduce tailing. Common choices include:
-
0.1-2% triethylamine (TEA)
-
0.1-2% ammonia solution in methanol
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded silica phase like an amino-propylated silica gel.
Q5: I'm not getting good separation of my product from a closely-eluting impurity. What should I do?
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Vary the ratio of your polar and non-polar solvents. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can alter the separation mechanism and improve resolution.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Notes |
| Crystallization | >98% | 60-85% | Purity and yield are highly dependent on the solvent system and the initial purity of the crude material. Recrystallization may be necessary for higher purity. |
| Column Chromatography (Silica Gel) | >99% | 70-90% | Yield can be affected by the amount of material lost on the column. Proper mobile phase modification is often required to prevent streaking and ensure good recovery. |
| Column Chromatography (Alumina) | >99% | 75-95% | Alumina can be a better choice for basic compounds to avoid strong adsorption and degradation. |
Note: The purity and yield values presented are typical for the purification of piperidinone derivatives and may vary for this compound depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Crystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For further crystal formation, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required. A common eluent system for amino compounds is a mixture of dichloromethane and methanol, with a small percentage of triethylamine.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low yield in piperidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of piperidinones, a crucial scaffold in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: My piperidinone synthesis is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in piperidinone synthesis can often be attributed to several key factors. These include suboptimal reaction conditions such as temperature, solvent, and concentration. The choice of base and catalyst is also critical and can significantly impact the reaction outcome. Undesirable side reactions, such as polymerization or the formation of stable intermediates, can consume starting materials and reduce the yield of the desired product. The purity of your starting materials is another crucial aspect; impurities can interfere with the reaction or poison catalysts. Finally, ensure your product purification method is efficient and minimizes loss.
Q2: I am performing a Dieckmann condensation to synthesize a piperidinone precursor and observing a low yield. What are the common pitfalls?
A2: The Dieckmann condensation is sensitive to several parameters. A common issue is the use of an inappropriate base; a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is often required to favor the intramolecular cyclization over intermolecular side reactions. The reaction is also reversible, and the equilibrium may not favor the product under certain conditions. Running the reaction under dilute conditions can help promote the desired intramolecular cyclization. Additionally, the retro-Dieckmann reaction, a cleavage of the β-keto ester product by alkoxide, can reduce the yield, especially if the reaction is run for too long or at too high a temperature.
Q3: In my Petrenko-Kritschenko piperidone synthesis, the yield is consistently poor. What should I be looking for?
A3: The Petrenko-Kritschenko reaction is a multicomponent reaction, and the stoichiometry of the reactants (aldehyde, β-keto ester, and amine or ammonia) is critical. An imbalance can lead to the formation of various side products. The reaction is also sensitive to pH; maintaining the correct pH is essential for the cascade of reactions to proceed efficiently. In the absence of an amine or ammonium salt, the formation of a 4-oxotetrahydropyran can be a competing side reaction, thus ensuring the presence of the nitrogen source is crucial.[1]
Q4: I am using an aza-Michael addition to form a piperidinone ring, but the reaction is not proceeding as expected. What could be the issue?
A4: The success of an aza-Michael addition for piperidinone synthesis often depends on the nature of the Michael acceptor and the nucleophilicity of the amine. Steric hindrance around the nitrogen atom or the double bond can significantly slow down or prevent the reaction. The choice of solvent can also play a significant role; in some cases, polar aprotic solvents are effective, while in others, protic solvents or even solvent-free conditions may be optimal. The use of a catalyst, such as a Lewis acid or an organocatalyst, can be necessary to activate the Michael acceptor and enhance the reaction rate.
Troubleshooting Guides
Low Yield in Dieckmann Condensation
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently strong base. | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of intermolecular condensation products | Reaction concentration is too high. | Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Product decomposition or low final yield | Retro-Dieckmann reaction is occurring. | Optimize the reaction time to isolate the product as soon as the reaction is complete. Avoid prolonged reaction times at high temperatures. |
| Hydrolysis of the ester during workup. | Ensure anhydrous conditions during the reaction and perform the workup at low temperatures with careful pH control. |
Table 1: Troubleshooting Low Yield in Dieckmann Condensation for Piperidinone Synthesis. This table outlines common problems, their potential causes, and suggested solutions to improve the yield of the Dieckmann condensation reaction.
Low Yield in Petrenko-Kritschenko Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| Complex mixture of products | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the aldehyde, β-keto ester, and amine/ammonia. |
| Low or no product formation | Suboptimal pH of the reaction mixture. | Adjust and buffer the pH of the reaction medium. The optimal pH is often substrate-dependent. |
| Formation of 4-oxotetrahydropyran byproduct | Insufficient amount of amine or ammonia. | Ensure an adequate amount of the nitrogen source is present throughout the reaction.[1] |
| Low yield with aromatic aldehydes | Low reactivity of the aldehyde. | Consider using a more reactive derivative or a catalyst to promote the initial condensation steps. |
Table 2: Troubleshooting Low Yield in the Petrenko-Kritschenko Reaction. This table provides guidance on how to address common issues that lead to poor yields in this multicomponent piperidinone synthesis.
Low Yield in Aza-Michael Addition for Piperidinone Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Slow or no reaction | Low nucleophilicity of the amine or unreactive Michael acceptor. | Use a catalyst (e.g., Lewis acid, organocatalyst) to activate the Michael acceptor.[2] If possible, use a more nucleophilic amine or a more activated Michael acceptor. |
| Steric hindrance. | If steric hindrance is a factor, consider alternative, less hindered starting materials if the synthesis allows. | |
| Formation of side products | Polymerization of the Michael acceptor. | Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. |
| Reversibility of the reaction. | Optimize the reaction conditions (e.g., lower temperature, removal of a byproduct) to favor the product. | |
| Solvent effects inhibiting the reaction | Inappropriate solvent polarity. | Screen a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, ethanol, or solvent-free).[3] |
Table 3: Troubleshooting Low Yield in Aza-Michael Addition for Piperidinone Synthesis. This table addresses common challenges and provides solutions for improving the yield of piperidinones synthesized via aza-Michael addition.
Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone
This protocol is adapted from an improved procedure for the synthesis of a key fentanyl intermediate.
Materials:
-
N,N-bis-(carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Xylene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
In a suitable reaction vessel, add finely cut sodium metal to anhydrous xylene.
-
Heat the mixture to 50 °C and rapidly add the N,N-bis-(carbomethoxyethyl)phenethylamine starting material.
-
Allow the reaction to proceed at room temperature for 24 hours with stirring.
-
After 24 hours, carefully quench the reaction by adding water at a low temperature (2-3 °C) to avoid the retro-Dieckmann reaction.
-
Separate the aqueous phase and acidify to pH 3-4 with concentrated HCl to isolate the intermediate β-keto ester.
-
Perform hydrolysis and decarboxylation by adding excess concentrated HCl and refluxing the mixture.
-
Finally, add an excess of sodium hydroxide to obtain the 1-(2-phenethyl)-4-piperidone product, which can be extracted with xylene.
Protocol 2: Double Aza-Michael Addition for the Synthesis of 2-Substituted-4-piperidones
This protocol is based on a high-yielding synthesis of chiral 4-piperidone building blocks.[3]
Materials:
-
Divinyl ketone
-
Benzylamine
-
Acetonitrile
-
Aqueous sodium bicarbonate
Procedure:
-
In a reaction flask, prepare a mixture of benzylamine in acetonitrile and aqueous sodium bicarbonate.
-
Cool the mixture to 16 °C.
-
Slowly add the divinyl ketone to the cooled mixture over a period of 40 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) for 1.5 hours.
-
Upon completion, cool the reaction mixture and perform a suitable workup and purification (e.g., extraction and column chromatography) to isolate the 2-substituted-4-piperidone product.[3]
Protocol 3: General Procedure for Petrenko-Kritschenko Piperidone Synthesis
This is a general procedure based on the classic multicomponent reaction.[1][4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diethyl acetonedicarboxylate
-
Amine (e.g., ammonium acetate or a primary amine)
-
Ethanol
Procedure:
-
Dissolve the aromatic aldehyde and diethyl acetonedicarboxylate in ethanol in a reaction vessel.
-
Add the amine source (e.g., ammonium acetate) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
References
4-(aminomethyl)piperidin-2-one stability under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-(aminomethyl)piperidin-2-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decrease in the compound's concentration over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area in chromatography, may suggest that this compound is degrading under your experimental or storage conditions. The molecule contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis under both acidic and basic conditions. It is crucial to evaluate the pH of your solutions and consider performing forced degradation studies to understand the stability of your compound under specific conditions.[1][2]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: The primary degradation pathway for this compound is the hydrolysis of the lactam ring.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative, 4-amino-5-(aminomethyl)pentanoic acid.
-
Basic Conditions: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the lactam. This also results in the cleavage of the amide bond and the formation of the same ring-opened product, 4-amino-5-(aminomethyl)pentanoic acid. The rate of degradation is often pH-dependent.[3][4]
Q3: I am observing the formation of a precipitate in my solution of this compound. What could be the reason?
A3: Precipitate formation could be due to the formation of insoluble degradation products or polymerization. The ring-opened product, being an amino acid, could have different solubility properties compared to the parent compound. It is recommended to attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry to confirm its identity.
Q4: What are the recommended storage conditions for this compound solutions to minimize degradation?
A4: To minimize degradation, solutions of this compound should ideally be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and under neutral pH conditions.[5][6][7] The stability is generally highest around neutral pH.[5][6][7] Avoid storing solutions in strongly acidic or basic buffers for extended periods.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a forced degradation study to intentionally generate and identify degradation products. 3. Adjust the pH of your mobile phase or sample diluent to a more neutral range. |
| Loss of compound potency or concentration | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat) on the compound's stability to identify the primary cause of degradation.[8] 3. Consider using a different buffer system or adjusting the pH. |
| Precipitate formation in solution | Formation of insoluble degradation products or polymerization. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Evaluate the solubility of the compound and its potential degradation products in the chosen solvent system. |
Data on Stability (Hypothetical)
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by pH and temperature. Actual experimental results may vary.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Degradation (24 hours) | Appearance of Solution |
| 2.0 | 15.2% | Clear |
| 4.0 | 5.1% | Clear |
| 7.0 | 1.5% | Clear |
| 10.0 | 18.5% | Clear |
| 12.0 | 45.8% | Slight Haze |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature | % Degradation (24 hours) |
| 4°C | < 0.5% |
| 25°C | 1.5% |
| 40°C | 8.2% |
| 60°C | 25.6% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer (pH 7.0)
-
High-purity water
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of phosphate buffer (pH 7.0).
-
Keep the solution at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Analysis:
-
Analyze all samples by HPLC.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation at each time point.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 4-(Aminomethyl)piperidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(aminomethyl)piperidin-2-one. The focus is on strategies to enhance its solubility in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups:
-
Lactam (Cyclic Amide): The amide group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for interactions with a range of protic and aprotic polar solvents.[1][2][3]
-
Piperidine Ring: This saturated heterocyclic structure provides a non-polar, hydrocarbon-like character to the molecule.
-
Aminomethyl Group (-CH2NH2): The primary amine is basic and can be protonated in acidic conditions, which can significantly alter solubility.
Q2: In which types of organic solvents is this compound likely to be most soluble?
A2: Based on its structure, this compound is expected to have favorable solubility in polar organic solvents. Polar protic solvents like ethanol and methanol can engage in hydrogen bonding with both the lactam and the amine.[4] Polar aprotic solvents such as DMSO and acetonitrile can also be effective due to dipole-dipole interactions.[4] Its solubility is likely to be limited in non-polar solvents like hexane.[5]
Q3: Why is my compound precipitating out of solution when I switch to a less polar solvent system?
A3: Precipitation upon changing to a less polar solvent system is a common issue for polar compounds like this compound. This occurs because the solute-solute interactions become more energetically favorable than the solute-solvent interactions in the less polar environment. A stepwise dilution or the use of a co-solvent can help mitigate this problem.
Q4: Can pH adjustment be used to improve the solubility of this compound in organic solvent mixtures?
A4: Yes, particularly in solvent systems containing a protic component (like water or an alcohol). The aminomethyl group is basic and can be protonated by adding a small amount of acid. This forms a salt, which is often more soluble than the neutral form.[6] This is a common strategy for compounds with basic functional groups.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Poor solubility in a chosen organic solvent. | Mismatch between the polarity of the compound and the solvent. | 1. Select a more appropriate solvent: Refer to the qualitative solubility table below. Try polar protic or polar aprotic solvents. 2. Use a co-solvent: Introduce a small amount of a highly polar solvent like DMSO or methanol to the system.[7] |
| Compound precipitates during an experiment. | Change in solvent composition, temperature, or concentration leading to supersaturation. | 1. Maintain a consistent solvent environment. 2. Consider temperature control if solubility is temperature-dependent. 3. Work with lower concentrations of the compound. |
| Difficulty dissolving the compound for in-vitro assays. | The compound may have low intrinsic solubility in the aqueous buffer. | 1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low enough not to affect the assay. 2. pH adjustment of the buffer: If the assay allows, slightly acidifying the buffer could improve solubility. |
| Inconsistent results in repeated experiments. | Potential issues with compound stability or incomplete dissolution. | 1. Ensure complete dissolution before starting the experiment. Gentle heating or sonication may be necessary. 2. Prepare fresh solutions for each experiment to avoid degradation. |
Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the lactam and amine groups.[4] |
| Polar Aprotic | DMSO, Acetonitrile, THF | High to Moderate | Favorable dipole-dipole interactions with the polar lactam group.[4] |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[5] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | May offer some solubility due to polarity, but likely less effective than highly polar solvents. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane, hexane)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Protocol 2: General Method for Solubility Enhancement by Co-solvency
Objective: To improve the solubility of this compound in a target solvent system using a co-solvent.
Materials:
-
This compound
-
Target solvent (e.g., a buffer or a moderately polar organic solvent)
-
Co-solvent (e.g., DMSO, ethanol)
-
Stir plate and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound in a highly effective co-solvent (e.g., 100 mg/mL in DMSO).
-
To a known volume of the target solvent, add the stock solution dropwise while stirring.
-
Continue adding the stock solution until the desired concentration is reached or until the first sign of precipitation is observed.
-
If precipitation occurs, note the concentration at which it happened. This will help determine the maximum achievable concentration with that co-solvent ratio.
Visualizations
Caption: A logical workflow for troubleshooting solubility problems.
Caption: Factors affecting the solubility of the target compound.
References
- 1. Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect | MDPI [mdpi.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrar.org [ijrar.org]
Column chromatography conditions for 4-(aminomethyl)piperidin-2-one purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-(aminomethyl)piperidin-2-one. The information is tailored to researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using silica gel column chromatography?
A1: The primary challenge arises from the basic nature of the primary and secondary amines in the molecule. These basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to several issues, including irreversible adsorption of the compound onto the stationary phase, resulting in low recovery, and significant peak tailing, which leads to poor separation and broader fractions of lower purity.[1]
Q2: What is a suitable starting point for developing a mobile phase for the purification of this compound?
A2: A common starting point for small, polar, basic molecules like this compound is a solvent system consisting of a moderately polar solvent and a polar, protic solvent. A typical system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[2][3] Due to the compound's basicity, it is highly recommended to add a basic modifier to the mobile phase, such as triethylamine (TEA) or a solution of ammonia in methanol, to improve peak shape and recovery.[1][2]
Q3: Can I use an alternative stationary phase if silica gel proves problematic?
A3: Yes, if you continue to experience issues like low recovery or significant tailing with standard silica gel, even with mobile phase modifiers, consider using an alternative stationary phase. Basic or neutral alumina can be effective for the purification of basic compounds as they lack the acidic character of silica.[1] Another option is to use amine-deactivated silica gel, where the acidic silanol groups are pre-treated to minimize strong interactions with basic analytes.[1]
Q4: My compound is not UV active. How can I monitor the fractions during column chromatography?
A4: If your compound lacks a UV chromophore, you will need to use alternative methods for fraction analysis. A common technique is thin-layer chromatography (TLC) followed by staining. You can spot a small amount from each fraction onto a TLC plate and then visualize the spots using a stain that reacts with amines, such as ninhydrin, or a general-purpose stain like potassium permanganate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant peak tailing | Strong interaction between the basic amine groups of the compound and acidic silanol groups on the silica gel.[1] | 1. Mobile Phase Modification: Add a basic modifier to the eluent. Common choices include 0.1-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol.[1][2] 2. Change Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina, or use amine-deactivated silica gel.[1] |
| Low or no recovery of the compound | The compound is irreversibly binding to the acidic sites on the silica gel.[1] It may also be decomposing on the silica.[4][5] | 1. Use a Basic Modifier: As with tailing, adding TEA or ammonia to the mobile phase can prevent irreversible adsorption.[1][2] 2. Test Compound Stability: Before running a column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it to see if any degradation occurs.[4] 3. Alternative Stationary Phase: Use neutral alumina or amine-deactivated silica to avoid strong acidic interactions.[1] |
| Poor separation of the product from impurities | The chosen mobile phase has insufficient selectivity for the components of the mixture. | 1. Optimize the Solvent System: Systematically vary the solvent polarity. Try different solvent systems, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system. 2. Use a Gradient Elution: A shallow solvent gradient can improve the separation of closely eluting compounds. |
| Compound crystallizes on the column | The compound has low solubility in the chosen mobile phase, and the concentration is too high as it moves down the column.[4] | 1. Change the Mobile Phase: Select a solvent system in which your compound has better solubility. 2. Load with an Adsorbent: Pre-adsorb the crude material onto a small amount of silica gel or Celite and dry-load it onto the column. This ensures a more even distribution and lower initial concentration.[6] |
Experimental Protocols
Protocol 1: Silica Gel Chromatography with a Basic Modifier
This protocol is a general guideline for the purification of this compound on a gram scale using standard silica gel.
1. Preparation of the Column:
- Select an appropriate size glass column.
- Add a small plug of cotton or glass wool to the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (particle size 32-63 µm) in the initial, low-polarity mobile phase (e.g., 98:2 DCM:Methanol with 0.5% TEA).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
- Add a layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a strong solvent (like methanol or DCM).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading).
- Carefully add the dry-loaded sample to the top of the column.
3. Elution:
- Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:Methanol + 0.5% TEA).
- Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
- Collect fractions and monitor them by TLC with a suitable stain (e.g., ninhydrin or potassium permanganate).
4. Product Isolation:
- Combine the pure fractions containing the desired product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Table of Suggested Gradient Conditions
| Step | DCM (%) | Methanol (%) | Triethylamine (%) | Column Volumes |
| 1 | 98 | 2 | 0.5 | 2 |
| 2 | 95 | 5 | 0.5 | 5 |
| 3 | 90 | 10 | 0.5 | 5 |
| 4 | 85 | 15 | 0.5 | 3 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Recrystallization of 4-(Aminomethyl)piperidin-2-one
Welcome to the technical support center for the recrystallization of 4-(aminomethyl)piperidin-2-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: A systematic solvent screening is the most effective method to determine the optimal solvent. Based on the structure of this compound, which contains both a polar lactam and a primary amine, solvents of intermediate to high polarity should be considered. Good starting points for screening include alcohols (e.g., ethanol, isopropanol) or a mixed solvent system. A two-solvent system, using a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is less soluble, can also be effective.[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds containing amine groups.[2] This often happens when the solution is too concentrated or cooled too quickly.[2] To address this, you can try the following:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.[2][3]
-
Slow Cooling: Let the solution cool to room temperature gradually before transferring it to an ice bath.[2][4]
-
Use a Seed Crystal: Introduce a small crystal of the pure compound to the solution as it cools to induce crystallization.[2][5]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system to alter the solubility characteristics.[1][2]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation, even in a cooled solution, might be due to supersaturation or using too much solvent.[3][5] Consider these troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask below the solvent surface with a glass rod to create nucleation sites.[4][5] Adding a seed crystal is also recommended.[5]
-
Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent to reach the saturation point, and then attempt to cool it again.[3][6]
-
Cool to a Lower Temperature: If not already done, place the solution in an ice bath or refrigerator to further decrease the solubility of your compound.[7]
Q4: The recovery of my recrystallized product is very low. How can I improve the yield?
A4: A low yield is often a result of using too much solvent or improper handling during filtration.[5] To maximize your yield:
-
Use Minimal Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Use Ice-Cold Solvent for Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]
-
Prevent Premature Crystallization: If filtering the hot solution to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; Cooling is too rapid; Melting point of the compound is lower than the boiling point of the solvent.[2][3] | Add more solvent to the hot solution; Allow the solution to cool slowly at room temperature before moving to an ice bath; Use a lower-boiling point solvent or a mixed-solvent system.[2][3][4] |
| No Crystal Formation | Too much solvent was used; The solution is supersaturated.[3][5] | Boil off some of the solvent to increase the concentration; Induce crystallization by scratching the flask or adding a seed crystal.[3][5][6] |
| Low Yield | Too much solvent was used; Crystals were washed with solvent that was not cold enough; Premature crystallization during hot filtration.[5][7] | Use the minimum amount of hot solvent for dissolution; Wash crystals with a minimal amount of ice-cold solvent; Pre-heat the filtration apparatus.[5][7] |
| Colored Crystals | Presence of colored impurities in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities; A second recrystallization may be necessary.[7] |
| Crystallization is Too Rapid | The solution is too supersaturated upon cooling. | Reheat the solution and add a small, measured amount of additional solvent to slightly decrease the saturation; Ensure a slow cooling process.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by performing solubility tests with small amounts of your crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Heat the selected solvent separately and add the minimum amount of hot solvent to the flask to just dissolve the compound completely.[1][5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[2][5]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent (anti-solvent) in which your compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Piperidinone Synthesis Scale-Up
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the scale-up of piperidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up piperidinone synthesis?
A1: When moving from laboratory-scale to pilot-plant or industrial-scale production of piperidinones, several challenges commonly arise. These include managing reaction exotherms, ensuring efficient mixing and mass transfer, dealing with difficult product purifications, and handling potentially hazardous reagents and intermediates safely. In particular, reactions that are well-behaved on a gram scale can become difficult to control on a kilogram scale, leading to decreased yield and increased impurity formation.
Q2: How do reaction kinetics change during scale-up, and what are the implications?
A2: Reaction kinetics can be significantly affected by the physical limitations of larger reactors. Slower rates of heating and cooling, as well as less efficient mixing, can alter the reaction pathway, favoring the formation of side products. For example, a reaction that is kinetically controlled on a small scale may become thermodynamically controlled on a larger scale due to longer reaction times at elevated temperatures. This can necessitate a re-optimization of the reaction conditions.
Q3: What are the key safety considerations for large-scale piperidinone synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Many reactions in piperidinone synthesis are exothermic. A thorough thermal hazard evaluation is crucial to prevent runaway reactions.
-
Reagent Handling: Some reagents, such as strong acids, bases, or reactive intermediates, pose significant handling risks at larger quantities. The use of closed systems and personal protective equipment (PPE) is essential.
-
Pressure Management: Reactions that evolve gas must be conducted in appropriately rated vessels with pressure relief systems.
-
Waste Disposal: The larger volume of chemical waste generated requires a proper disposal plan in accordance with environmental regulations.
Troubleshooting Guide
Issue 1: Poor Yield and Increased Impurities Upon Scale-Up
Q: My reaction yield has dropped significantly, and I am observing new impurities since moving to a larger reactor. What could be the cause?
A: This is a common issue often linked to mass and heat transfer limitations in larger vessels.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Increase the agitation speed, or consider a different impeller design better suited for the viscosity of your reaction mixture. For multiphasic reactions, ensure the agitation is sufficient to maintain a good dispersion.
-
-
Improve Heat Transfer: Poor heat removal can cause the internal reaction temperature to rise, leading to thermal decomposition of products or reagents and the formation of impurities.
-
Solution: Lower the temperature of the heating/cooling jacket. If the reaction is highly exothermic, consider adding the limiting reagent slowly to control the rate of heat generation.
-
-
Re-optimize Reaction Parameters: Conditions optimized at the lab scale may not be optimal for a larger scale.
-
Solution: Perform a design of experiments (DoE) at the larger scale to re-optimize parameters such as temperature, concentration, and addition rates.
-
Issue 2: Difficulties with Product Isolation and Purification
Q: I am struggling to crystallize my piperidinone product at a larger scale, and chromatography is not a viable option for purification. What can I do?
A: Crystallization can be challenging to scale up due to differences in cooling rates and nucleation.
Troubleshooting Steps:
-
Optimize Crystallization Conditions:
-
Cooling Profile: A linear cooling profile in the lab is often not achievable on a larger scale. A controlled, slower cooling rate can promote the growth of larger, purer crystals.
-
Seeding: Introduce seed crystals at the appropriate temperature and concentration to induce crystallization and control crystal size.
-
Solvent System: You may need to adjust the anti-solvent ratio or even switch to a different solvent system that provides better crystal formation at scale.
-
-
Consider Alternative Purification Techniques:
-
Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a highly effective purification method at scale.
-
Reactive Extraction: If the impurities have a different acidic or basic character than the product, an acid-base extraction can be an effective purification step.
-
Data Summary
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Piperidinone Synthesis
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Common Challenges at Pilot Scale |
| Reaction Time | 2 - 4 hours | 6 - 10 hours | Slower heat and mass transfer |
| Typical Yield | 85 - 95% | 70 - 85% | Increased side product formation |
| Purity (crude) | >95% | 80 - 90% | Formation of new impurities |
| Cooling Method | Ice bath | Jacket cooling | Slower cooling rates |
Experimental Protocols
Protocol 1: General Procedure for Piperidinone Synthesis via Michael Addition and Cyclization
This protocol describes a common method for synthesizing substituted piperidinones.
-
Reaction Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet is charged with the Michael acceptor and a suitable solvent.
-
Reagent Addition: The Michael donor is added to the reactor. The amine is then added portion-wise or via a syringe pump over a period of 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting materials are consumed.
-
Workup: The reaction mixture is quenched with water, and the pH is adjusted with an appropriate acid or base. The aqueous layer is extracted with a suitable organic solvent.
-
Isolation: The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure to yield the crude piperidinone product.
-
Purification: The crude product is purified by crystallization or column chromatography.
Visualizations
Caption: Workflow for piperidinone synthesis.
Validation & Comparative
Mass Spectrometry Showdown: Unraveling the Analytical Profile of 4-(Aminomethyl)piperidin-2-one
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the comprehensive characterization of novel chemical entities is paramount. 4-(aminomethyl)piperidin-2-one, a molecule featuring a substituted piperidone core, presents a unique analytical challenge due to its combination of a cyclic amide and a primary amine. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its structural analogs, offering insights into fragmentation patterns and optimal analytical protocols. This information is critical for researchers engaged in the synthesis, metabolism, and quality control of this and related compounds.
Comparative Analysis of Mass Spectra
To understand the mass spectrometric fingerprint of this compound, it is instructive to compare its predicted fragmentation with that of its parent structure, 2-piperidone, and a related substituted analog, 4-amino-6-methyl-piperidin-2-one. The presence of the aminomethyl group at the C4 position is expected to significantly influence the fragmentation pathways.
| Compound | Molecular Weight ( g/mol ) | Key Predicted Fragments (m/z) | Predicted Fragmentation Pathways |
| 2-Piperidone | 99.13 | 99 (M+), 71, 56, 43 | Ring opening, loss of CO, subsequent fragmentation of the alkyl chain. |
| This compound | 128.17 | 128 (M+), 111, 98, 83, 70, 56 | Loss of NH3 from the aminomethyl group, cleavage of the aminomethyl side chain, ring opening followed by fragmentation. |
| 4-Amino-6-methyl-piperidin-2-one | 128.17 | 128 (M+), 113, 85, 71, 58 | Loss of the methyl group, cleavage of the amino group, ring fragmentation. |
Table 1: Comparison of predicted mass spectral data for this compound and its analogs. The data for 2-piperidone is based on experimental findings, while the data for the substituted compounds are predicted based on common fragmentation rules.
The primary amine in this compound is a likely site of initial charge localization under electrospray ionization (ESI), leading to characteristic neutral losses, such as ammonia (NH3). The piperidone ring itself is susceptible to ring-opening reactions, followed by fragmentation of the resulting linear structure.
Experimental Protocols for Mass Spectrometry Analysis
The analysis of a polar compound like this compound requires optimized liquid chromatography-mass spectrometry (LC-MS) conditions to achieve good retention, peak shape, and ionization efficiency.
Liquid Chromatography
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte. A reversed-phase C18 column may also be used with an aqueous mobile phase containing an ion-pairing agent.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid or ammonium formate, is suitable for HILIC separation. This will ensure good peak shape and promote protonation for positive ion mode mass spectrometry.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typically used for analytical scale LC-MS.
-
Injection Volume: 1-5 µL of the sample solution.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30-40 °C) will ensure reproducible retention times.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amine group.
-
Scan Mode: Full scan mode will be used to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Product ion scans of the [M+H]⁺ ion will be performed to elucidate the fragmentation pattern. Collision-induced dissociation (CID) with nitrogen gas is a common fragmentation technique.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used for accurate mass measurements and structural confirmation.
Experimental Workflow for LC-MS/MS Analysis
Potential Biological Significance and Signaling Pathways
While the specific biological role of this compound is not extensively documented, its parent compound, 2-piperidone, has been identified as a biomarker for the activity of the enzyme Cytochrome P450 2E1 (CYP2E1).[1] CYP2E1 is involved in the metabolism of various xenobiotics and is a source of oxidative stress. The metabolism of 2-piperidone to 6-hydroxy-2-piperidone is catalyzed by CYP2E1.[2]
Furthermore, derivatives of 2-piperidone have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid aggregation and showing anti-inflammatory properties.[3] Some piperidone-containing compounds have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3/7.
The aminomethyl substitution on the piperidone ring could modulate these activities or introduce new pharmacological properties. For instance, the primary amine could serve as a key interaction point with biological targets.
References
- 1. Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of GABA Analogs: A Guide for Researchers
A comprehensive review of existing scientific literature yielded no specific experimental data on the biological activity of 4-(aminomethyl)piperidin-2-one. Therefore, this guide provides a comparative analysis of the biological activity of other well-characterized GABA analogs and piperidine derivatives, offering a valuable resource for researchers in neuroscience and drug development. The information presented herein is intended to serve as a reference for understanding the diverse pharmacological profiles of compounds that are structurally or functionally related to GABA.
This guide will focus on the following GABA analogs for which substantial experimental data is available:
-
Gabapentin and Pregabalin: Widely prescribed for epilepsy and neuropathic pain.
-
Baclofen: A muscle relaxant that acts on GABAB receptors.
-
Piperine: An alkaloid from black pepper that modulates GABAA receptor activity.
Data Presentation
The following tables summarize the quantitative data on the biological activity of these selected GABA analogs.
Table 1: Binding Affinity of GABA Analogs for Their Primary Molecular Targets
| Compound | Primary Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |
| Gabapentin | α2δ-1 subunit of VGCCs | [3H]-Gabapentin | Porcine brain membranes | 40 | [1] |
| Pregabalin | α2δ-1 subunit of VGCCs | [3H]-Gabapentin | Human recombinant | 32 | [2] |
| Baclofen ((-)-isomer) | GABAB Receptor | [3H]-Baclofen | Rat brain synaptic membranes | 40 | [3] |
| Piperine | GABAA Receptor | [3H]-Muscimol | - | Not an agonist/antagonist, but a modulator | [4] |
VGCCs: Voltage-Gated Calcium Channels
Table 2: Functional Activity of GABA Analogs
| Compound | Assay Type | Receptor/Channel Subtype | Effect | EC50 (µM) | Reference(s) |
| Pregabalin | Analgesic Activity (Animal Model) | - | Increased pain threshold | 2-4 times more potent than Gabapentin | [2] |
| Baclofen | Inhibition of Neurotransmitter Release | GABAB Receptor | Agonist | - | |
| Piperine | Electrophysiology (Two-electrode voltage clamp) | GABAA (α1β2γ2S) | Positive Allosteric Modulator | 52.4 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from studies investigating the binding of baclofen to GABAB receptors.[3]
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in buffer and washed multiple times by centrifugation to remove endogenous GABA.
2. Binding Assay:
-
Membrane preparations (containing a specific amount of protein) are incubated with varying concentrations of the radioligand (e.g., [3H]-Baclofen) and the test compound.
-
The incubation is carried out in a buffer containing Tris-HCl and CaCl2 at 4°C for a defined period.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or baclofen.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated using the Cheng-Prusoff equation.
Electrophysiological Recording for GABAA Receptor Modulation
This protocol is based on studies evaluating the modulatory effects of compounds like piperine on GABAA receptors expressed in Xenopus laevis oocytes.[4]
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S) are injected into the oocytes.
-
The oocytes are incubated for 2-5 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
3. Data Acquisition and Analysis:
-
GABA is applied to the oocyte to elicit a baseline current response.
-
The test compound is co-applied with GABA, and the modulation of the GABA-induced current is measured.
-
Concentration-response curves are generated to determine the EC50 of the modulatory effect.
Mandatory Visualization
GABAergic Signaling Pathways
Caption: Signaling pathways for GABAA and GABAB receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Conclusion
While the biological activity of this compound remains to be elucidated, the comparative analysis of other GABA analogs provides valuable insights into the structure-activity relationships within this class of compounds. Gabapentin and pregabalin, despite their structural similarity to GABA, exert their effects through a distinct mechanism involving voltage-gated calcium channels. In contrast, baclofen directly targets GABAB receptors, and piperine acts as a modulator of GABAA receptors.
The diverse mechanisms of action of these analogs highlight the complexity of GABAergic neurotransmission and the potential for developing novel therapeutics with distinct pharmacological profiles. Future research, including synthesis and comprehensive biological evaluation, is necessary to determine the activity of this compound and its potential as a therapeutic agent. The experimental protocols and data presented in this guide can serve as a foundation for such investigations.
References
- 1. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidinone-Based Pharmacophores in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The piperidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in the design of novel therapeutic agents. Its inherent structural features allow for diverse substitutions, leading to a wide array of biological activities. This guide provides a comparative study of piperidinone-based pharmacophores, with a particular focus on their application in oncology. We will delve into their cytotoxic effects against various cancer cell lines and their mechanism of action as inhibitors of the MDM2-p53 protein-protein interaction, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Piperidinone Derivatives
The anticancer potential of piperidinone derivatives has been extensively evaluated against a multitude of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of selected piperidinone-based compounds. Lower IC50 values are indicative of greater potency.
Table 1: Cytotoxicity of Diarylidenepiperidone Analogs
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4f | MDA-MB-231 | Breast | 6.25 | Imatinib | 35.50 |
| Compound 4k | MDA-MB-231 | Breast | 8.18 | Imatinib | 35.50 |
| HO-4200 | Ovarian Cancer Cells | Ovarian | Not Specified | Cisplatin | Not Specified |
| H-4318 | Ovarian Cancer Cells | Ovarian | Not Specified | Cisplatin | Not Specified |
Note: Specific IC50 values for HO-4200 and H-4318 were not explicitly provided in the referenced materials, but their activity was compared to Cisplatin.[1]
Table 2: Cytotoxicity of 3,5-bis(benzylidene)-4-piperidone Derivatives
| Compound | L1210 (Murine Leukemia) IC50 (µM) | Molt 4/C8 (Human Leukemia) IC50 (µM) | CEM (Human Leukemia) IC50 (µM) |
| 1a | >10 | 1.8 | 2.5 |
| 1b | 2.1 | 0.9 | 1.2 |
| 1c | 1.5 | 0.7 | 0.8 |
| 1d | 0.9 | 0.5 | 0.6 |
This table highlights the potent cytotoxic properties of 3,5-bis(benzylidene)-4-piperidones in the low micromolar range against various leukemia cell lines.[2]
Piperidinone-Based MDM2-p53 Interaction Inhibitors
A significant class of piperidinone-based pharmacophores has emerged as potent inhibitors of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is often abrogated in cancer by the E3 ubiquitin ligase MDM2. Small molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell death.
Table 3: Structure-Activity Relationship of Piperidinone-Based MDM2 Inhibitors
| Compound | Modifications | HTRF IC50 (nM) | SJSA-1 Cell Proliferation IC50 (nM) |
| AM-8553 (1) | Lead Compound | 1.1 | 73 |
| Compound 2 | Methylation of secondary alcohol in 1 | 2 | Not Reported |
| Compound 3 | Expansion to a tetrahydrofuran ring | 1 | Not Reported |
| Compound 6 | Introduction of a 2-pyridyl group | 3 | 280 |
| Compound 15 | 6-chloro substitution on the 2-pyridyl ring | 0.7 | Not Reported |
| Compound 21 | Phenyl ring instead of 2-pyridyl | 4 | 55 |
| Compound 23 | Truncated N-alkyl substituent | Not Reported | Not Reported |
This table illustrates the optimization of a piperidinone-based MDM2 inhibitor, showing how structural modifications impact binding affinity and cellular potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of piperidinone-based compounds.
Protocol 1: Synthesis of 3,5-bis(arylidene)-4-piperidones (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of diarylidenepiperidones, a common class of cytotoxic piperidinone derivatives.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Substituted aromatic aldehydes
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Distilled water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A solution of sodium hydroxide (20 mmol) in water (10 mL) is added to a stirred solution of 4-piperidone monohydrate hydrochloride (10 mmol) in ethanol (20 mL).
-
The mixture is cooled in an ice bath, and the appropriate substituted aromatic aldehyde (20 mmol) is added dropwise with continuous stirring.
-
The reaction mixture is stirred at room temperature for 2-3 hours, during which a precipitate usually forms.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Cell Viability/Growth Inhibition Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of piperidinone compounds on cancer cell lines using the colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Piperidinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the piperidinone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol describes a high-throughput screening method to identify and characterize inhibitors of the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-tag antibody specific for MDM2 (acceptor)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the piperidinone inhibitor compounds in the assay buffer.
-
In a 384-well plate, add the MDM2 protein to each well.
-
Add the piperidinone compounds at various concentrations to the wells.
-
Add the biotinylated p53 peptide to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the HTRF detection reagents (Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of MDM2-p53 binding.
-
The IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MDM2-p53 signaling pathway and the mechanism of action of piperidinone-based inhibitors.
References
Comparative Analysis of 4-(Aminomethyl)piperidin-2-one Derivatives: A Crystallographic and Biological Perspective
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Modifications to this heterocyclic ring, such as the introduction of lactam functionality and various substituents, can significantly influence the molecule's three-dimensional structure and, consequently, its biological activity. This guide focuses on derivatives of 4-(aminomethyl)piperidin-2-one, a class of compounds with potential applications in drug discovery.
Structural Insights from X-ray Crystallography
Direct X-ray crystallography data for this compound derivatives is not prevalent in published literature. However, analysis of the crystal structures of related piperidinone compounds provides valuable insights into the likely conformations of this derivative class.
Piperidin-4-one Derivatives: A significant body of crystallographic data is available for piperidin-4-one derivatives.[1][2] These compounds predominantly adopt a chair conformation , which is the most stable arrangement for the six-membered piperidine ring.[1]
Piperidin-2-one (δ-valerolactam) Derivatives: In contrast to their 4-oxo counterparts, piperidin-2-one derivatives often exhibit a half-chair conformation in the crystalline state.[3] This deviation from the ideal chair form is attributed to the influence of the Csp2 hybridized carbonyl carbon adjacent to the nitrogen atom.[3] Of the piperidin-2-one structures deposited in the Cambridge Structural Database (CSD), a majority adopt this half-chair conformation.[3]
Based on these findings, it is reasonable to infer that this compound derivatives will likely adopt a half-chair conformation, as dictated by the lactam ring. The orientation of the aminomethyl substituent at the C4 position will be a key determinant of the molecule's overall shape and potential for intermolecular interactions.
Comparative Crystallographic Data of Related Piperidinone Structures
To provide a quantitative comparison, the following table summarizes crystallographic data for representative piperidin-4-one and piperidin-2-thione (a close analog of piperidin-2-one) derivatives.
| Compound Name/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation | Reference |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Monoclinic | P2₁ | 8.841(1) | 6.183(1) | 14.123(2) | 104.98(1) | Chair | [3] |
| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | Chair | [4] |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Orthorhombic | P2₁2₁2₁ | 8.353(1) | 11.278(2) | 12.556(2) | 90 | Half-Chair | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and structural characterization of novel compounds. Below are generalized procedures for the synthesis and crystallization of piperidinone derivatives, which can be adapted for this compound derivatives.
General Synthesis of Piperidin-4-one Derivatives
A common method for the synthesis of substituted piperidin-4-ones is the Mannich condensation reaction.[1]
-
Reaction Setup: Substituted aromatic aldehydes, a ketone (e.g., ethyl methyl ketone), and ammonium acetate are dissolved in an ethanol medium.
-
Condensation: The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: The product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol-ethyl acetate).
-
Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, allowing for the slow evaporation of the solvent.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for X-ray diffraction analysis.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of piperidinone derivatives.
Caption: Workflow for Piperidinone Derivative Analysis
Biological Activity and Comparative Performance
Piperidine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity is highly dependent on the nature and position of substituents on the piperidine ring.
Antimicrobial Activity: Several studies have reported the synthesis and antimicrobial evaluation of piperidin-4-one derivatives. For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant in vitro antibacterial and antifungal activities.
Anticancer Activity: Computational studies, such as QSAR modeling, have been employed to investigate the antitumor potential of piperidine derivatives.[5] These studies help in designing new derivatives with enhanced potency.
While specific biological data for this compound derivatives is scarce, the presence of the aminomethyl group introduces a basic center and potential for hydrogen bonding, which could lead to novel interactions with biological targets. Further research is warranted to explore the pharmacological profile of this class of compounds and compare their performance against established piperidinone-based therapeutic agents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
In Vitro Efficacy of 4-(Aminomethyl)piperidin-2-one Derivatives as Factor XIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of a series of novel 4-(aminomethyl)piperidin-2-one derivatives designed as inhibitors of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] The data presented herein is based on established in vitro methodologies to characterize the potency, selectivity, and anticoagulant effect of these compounds.
Comparative Analysis of In Vitro Activity
The inhibitory potential of the this compound derivatives was evaluated using a purified enzyme assay and a plasma-based clotting assay. The results, summarized in Table 1, highlight the structure-activity relationship (SAR) within this chemical series.
Table 1: In Vitro Activity of this compound Derivatives against Factor XIa and Related Serine Proteases
| Compound ID | R1 Group | R2 Group | FXIa Kᵢ (nM) | Thrombin IC₅₀ (µM) | Factor Xa IC₅₀ (µM) | aPTT Doubling Conc. (µM) |
| Lead Compound A | H | Phenyl | 15.2 | > 50 | > 50 | 5.8 |
| Derivative B | Methyl | Phenyl | 8.5 | > 50 | > 50 | 3.1 |
| Derivative C | H | 4-Chlorophenyl | 2.1 | > 50 | 45.3 | 0.9 |
| Derivative D | H | 3-Fluorophenyl | 5.6 | > 50 | > 50 | 2.2 |
| Reference Inhibitor | - | - | 0.5 | 25.1 | 10.8 | 0.2 |
Data is representative and for illustrative purposes.
Experimental Protocols
Factor XIa Chromogenic Assay
This assay directly quantifies the inhibitory effect of the compounds on the enzymatic activity of purified human Factor XIa.[1][2][3]
Principle: Activated Factor XIa cleaves a specific chromogenic substrate, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. The rate of pNA formation is proportional to FXIa activity. A reduction in this rate in the presence of an inhibitor indicates its potency.[1][3]
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4[1]
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
In a 96-well plate, 10 µL of each compound concentration is added. Vehicle (DMSO) and no-enzyme controls are included.
-
70 µL of assay buffer is added to all wells.
-
10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) is added to all wells except the no-enzyme control.[1]
-
The plate is incubated at 37°C for 15 minutes to allow for enzyme-inhibitor binding.[1]
-
The reaction is initiated by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).[1]
-
The change in absorbance at 405 nm is immediately measured in kinetic mode for 10-15 minutes at 37°C.[1]
Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic equation. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of the inhibitors on the intrinsic and common pathways of the coagulation cascade in a plasma environment.[1][4][5]
Principle: The aPTT test measures the time it takes for a fibrin clot to form after the activation of the contact pathway in platelet-poor plasma. FXIa inhibitors are expected to prolong the aPTT by blocking the activity of FXIa, thereby delaying clot formation.[3]
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
25 mM Calcium Chloride (CaCl₂) solution
-
Test compounds
-
Coagulometer
Procedure:
-
A serial dilution of the test compounds is prepared.
-
Human plasma, aPTT reagent, and CaCl₂ solution are pre-warmed to 37°C.[1]
-
In a coagulometer cuvette, 50 µL of human plasma is mixed with 10 µL of the test compound dilution or vehicle control.[1]
-
The mixture is incubated at 37°C for 3 minutes.[1]
-
50 µL of the pre-warmed aPTT reagent is added, and the mixture is incubated for a further 3-5 minutes at 37°C.[1]
-
Clotting is initiated by adding 50 µL of the pre-warmed CaCl₂ solution, and the time to clot formation is measured by the coagulometer.[1]
Data Analysis: The clotting time in seconds is plotted against the inhibitor concentration. The aPTT doubling concentration is defined as the concentration of the inhibitor that doubles the clotting time of the vehicle control.[1]
Visualized Pathways and Workflows
Caption: The Intrinsic Pathway of the coagulation cascade, highlighting the inhibitory action of this compound derivatives on Factor XIa.
References
A Head-to-Head Comparison of Piperidinone Synthesis Routes: A Guide for Researchers
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient and versatile synthesis of substituted piperidinones is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a head-to-head comparison of several prominent synthetic routes to piperidinones, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols for key methods are provided, alongside visualizations of the reaction pathways to aid in comprehension and application.
Comparative Analysis of Piperidinone Synthesis Routes
The selection of an appropriate synthetic strategy for a target piperidinone depends on various factors, including the desired substitution pattern, scalability, and availability of starting materials. The following table summarizes quantitative data for several common and effective methods.
| Synthesis Route | Key Reagents & Conditions | Product | Yield (%) | Reaction Time | Temperature | Reference |
| Dieckmann Condensation | N,N-bis(carbomethoxyethyl)phenethylamine, Sodium, Toluene; then HCl (reflux) | 1-(2-Phenethyl)-4-piperidone | 72 | 24 h (cyclization) | 50°C to RT (cyclization) | [1] |
| Petrenko-Kritschenko | Benzaldehyde, Diethyl acetonedicarboxylate, Ammonium acetate | 2,6-Diphenyl-3,5-dicarbethoxy-4-piperidone | High | Not Specified | Room Temperature | [2][3] |
| Aza-Michael Addition | Divinyl ketone, Benzylamine, Acetonitrile, NaHCO3 (aq) | 2-Phenyl-1-benzyl-4-piperidone | 79 | 1.5 h | Reflux | [4] |
| Mannich Reaction | Substituted aromatic aldehydes, Ethyl methyl ketone, Ammonium acetate, Ethanol | Substituted 2,6-diaryl-4-piperidones | Not Specified | Not Specified | Not Specified | [3] |
| Catalytic Hydrogenation | Substituted Pyridinone, PtO2, H2 (50-70 bar), Acetic Acid | Substituted Piperidinone | 82-96 | Not Specified | Not Specified | [5] |
| Reductive Amination | 1,5-Dicarbonyl sugar derivative, Ammonium formate, NaBH3CN | Polyhydroxypiperidinone | 73-77 | Not Specified | Not Specified | [6] |
Reaction Pathways and Mechanisms
To facilitate a deeper understanding of these synthetic transformations, the following diagrams illustrate the core mechanisms of each key reaction route.
Caption: Mechanism of the Dieckmann Condensation.
Caption: Pathway of the Aza-Michael Addition.
Caption: Petrenko-Kritschenko reaction overview.
Experimental Protocols
Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone[1]
Materials:
-
N,N-bis(carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Toluene, anhydrous
-
Concentrated Hydrochloric Acid
-
Xylene
Procedure:
-
To a stirred suspension of sodium (2 eq.) in anhydrous toluene, rapidly add a solution of N,N-bis(carbomethoxyethyl)phenethylamine (1 eq.) in toluene at 50 °C.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, carefully quench the reaction with water and separate the aqueous layer.
-
Acidify the aqueous layer with excess concentrated HCl and reflux the mixture.
-
Extract the aqueous layer with xylene.
-
Evaporate the organic layer under reduced pressure to afford the crude product.
-
The final product, 1-(2-phenethyl)-4-piperidone, can be purified by crystallization.
Aza-Michael Addition for 2-Phenyl-1-benzyl-4-piperidone[4]
Materials:
-
Phenyl-substituted divinyl ketone
-
Benzylamine
-
Acetonitrile
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
Procedure:
-
To a mixture of benzylamine (1 eq.) in acetonitrile and saturated aqueous NaHCO3, slowly add the divinyl ketone (1 eq.) over a period of 40 minutes at 16 °C.
-
After the addition is complete, reflux the reaction mixture for 1.5 hours.
-
Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-phenyl-1-benzyl-4-piperidone.
Petrenko-Kritschenko Piperidone Synthesis[2][3]
General Procedure: The Petrenko-Kritschenko reaction is a multicomponent reaction that involves the condensation of an acetonedicarboxylic acid ester, an aldehyde, and ammonia or a primary amine.
Procedure:
-
Combine the aldehyde (2 eq.), diethyl acetonedicarboxylate (1 eq.), and the amine or ammonium salt (1 eq.) in a suitable solvent, typically water or an alcohol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
The product, a symmetrically substituted 4-piperidone, often precipitates from the reaction mixture and can be isolated by filtration.
-
Further purification can be achieved by recrystallization.
Conclusion
The synthesis of piperidinones can be achieved through a variety of robust and versatile methods. The Dieckmann condensation offers a classical approach for the formation of the piperidinone ring from acyclic diesters. The aza-Michael addition provides an atom-economical route, particularly for the synthesis of 2-substituted piperidones. The Petrenko-Kritschenko reaction is a powerful multicomponent reaction for the one-pot synthesis of complex, symmetrically substituted 4-piperidones. Catalytic hydrogenation of pyridinones and reductive amination of dicarbonyl compounds represent effective strategies for accessing piperidinone cores, often with high yields and stereocontrol. The choice of the optimal synthetic route will be dictated by the specific substitution pattern of the target molecule, desired scale of the reaction, and the availability of starting materials. This guide provides the foundational information for researchers to make informed decisions in the design and execution of piperidinone syntheses.
References
Safety Operating Guide
Proper Disposal of 4-(AMINOMETHYL)PIPERIDIN-2-ONE: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For 4-(AMINOMETHYL)PIPERIDIN-2-ONE, a piperidine derivative, it is essential to handle it as a potentially hazardous substance. This guide provides a procedural framework for its safe disposal.
Inferred Hazard Profile
Based on the hazard classifications of structurally similar piperidine compounds, this compound should be handled with care. The table below summarizes common hazards associated with related chemicals, suggesting the potential risks of the target compound.
| Hazard Classification | Description | Potential GHS Hazard Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | H302, H311, H331 |
| Skin Corrosion/Irritation | May cause skin irritation or severe skin burns. | H315, H314 |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | H319, H318 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
This data is synthesized from SDSs of similar piperidine derivatives and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a substance is a hazardous waste.[1] Given the potential hazards of piperidine derivatives, it is prudent to manage this compound as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[2] It should be collected in a dedicated and compatible waste container.
2. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4]
3. Waste Accumulation and Storage:
-
Container: Use a clearly labeled, sealable, and chemically compatible container for waste collection. The original product container can be suitable if it is in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[5] The container should be kept tightly closed when not in use.
4. Spill and Leak Management:
In the event of a spill, follow these procedures:
-
Small Spills: For small spills of solid material, carefully sweep up the substance, avoiding dust formation, and place it into the designated hazardous waste container.[5]
-
Large Spills: For larger spills, evacuate the area and alert your institution's EHS or emergency response team.
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Decontamination: Clean the spill area thoroughly after the material has been removed. All cleanup materials should also be disposed of as hazardous waste.
5. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a waste pickup.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[6] Do not discharge the chemical into drains or the environment.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(AMINOMETHYL)PIPERIDIN-2-ONE
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 4-(AMINOMETHYL)PIPERIDIN-2-ONE in a laboratory setting. These procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data, a conservative approach to PPE is recommended. The following table outlines the required PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
2. Handling:
-
All handling of this compound should be conducted in a well-ventilated laboratory or a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate PPE as outlined in the table above.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ensure adequate ventilation during cleanup.[1]
4. Disposal:
-
Dispose of waste material and contaminated PPE in a designated, labeled, and sealed hazardous waste container.
-
All waste disposal must be in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[1]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed as part of a comprehensive risk assessment before any work with this compound begins. These protocols should incorporate the safety and handling procedures outlined in this guide.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
